4-fluoroisoquinoline-5-sulfonyl Chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoroisoquinoline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-3-1-2-6-4-12-5-7(11)9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUCKWMDQGESLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474440 | |
| Record name | 4-fluoroisoquinoline-5-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194032-33-2 | |
| Record name | 4-Fluoro-5-isoquinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194032-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-fluoroisoquinoline-5-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-fluoroisoquinoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-fluoroisoquinoline-5-sulfonyl chloride. This compound is a key intermediate in the development of novel therapeutics, particularly Rho-kinase (ROCK) inhibitors. This document outlines its chemical characteristics, detailed experimental protocols for its synthesis, and its role in modulating critical signaling pathways.
Chemical Properties and Data
This compound, particularly in its hydrochloride salt form, is a white crystalline solid. It serves as a crucial building block in medicinal chemistry due to its reactive sulfonyl chloride group and the presence of a fluorine atom which can enhance the pharmacological properties of derivative compounds.[1]
General and Physicochemical Properties
A summary of the available quantitative data for this compound hydrochloride is presented in Table 1. It is important to note that while some experimental data for precursors is available, certain properties for the final compound, such as the melting point, are not readily found in publicly available literature and some listed values are based on computational predictions.
Table 1: Physicochemical Properties of this compound hydrochloride
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂FNO₂S | [2] |
| Molecular Weight | 282.12 g/mol | |
| Appearance | White crystalline solid/powder | [3] |
| Purity | ≥98.0% | |
| Solubility | Soluble in DMSO | |
| Predicted Boiling Point | 497.2 ± 55.0 °C | |
| Predicted Density | 1.293 ± 0.06 g/cm³ | |
| Storage Temperature | 2-8°C, under inert atmosphere | [4] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound hydrochloride. The available experimental data is summarized below.
Table 2: Spectroscopic Data for this compound hydrochloride
| Spectrum Type | Data | Source |
| ¹H-NMR | (400 MHz, DMSO-d₆) δ: 9.63 (1H, s), 8.77 (1H, d, J=4.80 Hz), 8.67 (1H, d, J=7.79 Hz), 8.48 (1H, d, J=7.79 Hz), 8.24 (1H, t, J=7.79 Hz) | [3] |
| IR (KBr) | cm⁻¹: 2994, 2310, 2086, 1955, 1655, 1495, 1375, 1355, 1214, 1181, 892, 777, 762 | [3] |
| ¹³C-NMR | Data not available in searched resources. | |
| Mass Spectrometry | Data not available in searched resources. |
Note: The melting point of the precursor, 4-fluoroisoquinoline sulfuric acid salt, has been reported as 165.7 to 167.0°C.[3]
Synthesis of this compound hydrochloride
The synthesis of this compound hydrochloride is typically achieved through a two-step process involving the sulfonation of 4-fluoroisoquinoline followed by chlorination.[1] Both a laboratory-scale and a large-scale industrial protocol have been documented.
Synthetic Workflow
The overall workflow for the synthesis is depicted below.
Caption: Synthetic pathway for this compound HCl.
Detailed Experimental Protocols
This protocol is adapted from a patented procedure.[3]
-
Sulfonation:
-
In a suitable reactor, charge liquefied sulfuric anhydride (SO₃).
-
Gradually add 4-fluoroisoquinoline sulfuric acid salt while maintaining the internal temperature at 26-34°C.
-
Stir the mixture at 30°C for 13 hours.
-
-
Chlorination:
-
Add thionyl chloride (SOCl₂) dropwise to the reaction mixture.
-
Heat the mixture to 70°C and stir for four hours.
-
After the reaction is complete, cool the reactor.
-
-
Work-up and Isolation:
-
In a separate reactor, prepare a mixture of water, ice, and methylene chloride, and cool to 0°C or lower.
-
Gradually add the reaction mixture to the cooled water/ice/methylene chloride mixture, ensuring the temperature does not exceed 5°C.
-
Neutralize the mixture by gradually adding sodium bicarbonate, maintaining the temperature between 5-10°C.
-
Filter the formed inorganic salt.
-
Separate the filtrate layers and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, wash with saturated brine, and dry with anhydrous sodium sulfate.
-
Filter the drying agent and adjust the volume of the organic layer with methylene chloride.
-
Add 4N HCl in ethyl acetate dropwise at 18-21°C.
-
Stir at 30°C for one hour to allow for precipitation.
-
Collect the precipitated crystals by filtration and wash with methylene chloride to yield the final product.
-
This protocol outlines a robust and scalable one-pot synthesis.
-
Sulfonation:
-
Charge a suitable reaction vessel with liquid sulfur trioxide.
-
Add 4-fluoroisoquinoline sulfate to the sulfur trioxide at 30°C and stir for 16 hours.
-
-
Chlorination:
-
Add thionyl chloride at 30°C.
-
Heat the mixture to 70°C and stir for 4 hours.
-
Cool the reaction mixture to 20°C.
-
-
Quench and Extraction:
-
Slowly add the reaction mixture to an ice-cold mixture of water and methylene chloride.
-
Neutralize with sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with methylene chloride.
-
-
Work-up and Precipitation:
-
Wash the combined organic layers with brine, dry with sodium sulfate, and filter.
-
Add 4N HCl in ethyl acetate to the filtrate and stir to precipitate the hydrochloride salt.
-
-
Isolation:
-
Filter the precipitate, wash with methylene chloride, and dry to obtain the final product.
-
Applications in Drug Development
This compound is a pivotal intermediate in the synthesis of Rho-kinase (ROCK) inhibitors.[1] These inhibitors are being investigated for a wide range of therapeutic applications, including glaucoma, cardiovascular diseases, and neurological disorders.
A prominent example is the synthesis of Ripasudil, a ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension. The fluorine atom at the 4-position of the isoquinoline ring has been shown to significantly enhance the potency and selectivity of these inhibitors.
Role in Signaling Pathways: Rho-Kinase (ROCK) Inhibition
The primary therapeutic relevance of compounds derived from this compound lies in their ability to inhibit the Rho-kinase (ROCK) signaling pathway.
The Rho-Kinase (ROCK) Signaling Pathway
The Rho family of small GTPases, including RhoA, are key regulators of the actin cytoskeleton. When activated by upstream signals, RhoA-GTP binds to and activates ROCK. Activated ROCK, in turn, phosphorylates several downstream substrates, leading to increased actin-myosin contractility and stress fiber formation.
Caption: The Rho-Kinase (ROCK) signaling pathway and its inhibition.
In the context of glaucoma, the ROCK pathway is implicated in the regulation of aqueous humor outflow. Increased ROCK activity in the trabecular meshwork leads to cellular stiffening and reduced outflow, thereby increasing intraocular pressure.
Mechanism of Action of Derived Inhibitors
ROCK inhibitors like Ripasudil, synthesized from this compound, act as competitive inhibitors of ATP at the kinase domain of ROCK. This inhibition prevents the phosphorylation of downstream targets. The key effects include:
-
Inhibition of MLCP Phosphorylation: ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP). By inhibiting ROCK, MLCP remains active, leading to the dephosphorylation of the myosin light chain.
-
Reduced Myosin Light Chain Phosphorylation: Direct phosphorylation of the myosin light chain by ROCK is also reduced.
The net effect is a decrease in actin-myosin contractility, leading to the relaxation of the trabecular meshwork and an increase in the outflow of aqueous humor, which in turn lowers intraocular pressure.
Safety and Handling
This compound hydrochloride is a hazardous substance and should be handled with appropriate safety precautions.
Table 3: Hazard and Precautionary Statements
| Category | Statements | Source |
| Hazard Statements | H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals. | [4] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up. | [4] |
Conclusion
This compound is a valuable chemical intermediate with significant applications in the development of ROCK inhibitors. Its synthesis is well-documented, and its role in modulating the ROCK signaling pathway is of considerable interest to the pharmaceutical industry. This guide provides a foundational understanding of its chemical properties, synthesis, and biological relevance for researchers and professionals in drug development. Further research into its toxicological profile and the exploration of its potential in synthesizing other classes of bioactive molecules are warranted.
References
- 1. Buy this compound hydrochloride | 906820-08-4 [smolecule.com]
- 2. This compound hydrochloride | 906820-08-4 [sigmaaldrich.com]
- 3. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 4. 906820-08-4 | this compound hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
A Comprehensive Technical Guide to 4-Fluoroisoquinoline-5-sulfonyl Chloride
This technical guide provides an in-depth overview of 4-fluoroisoquinoline-5-sulfonyl chloride, a critical building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, synthesis, and its pivotal role in the development of novel therapeutics, particularly Rho-kinase (ROCK) inhibitors.
Chemical Identity and Structure
This compound is a key intermediate valued for its unique molecular architecture, which facilitates the synthesis of complex pharmaceutical agents.[1][2] The hydrochloride salt is the common commercially available form, enhancing its stability and handling.[1]
Structure:
The molecule consists of a fluorinated isoquinoline core with a sulfonyl chloride group at the 5-position. This specific substitution pattern is crucial for its reactivity and application in targeted drug design.[1][3]
Chemical Identifiers: The primary identifiers for this compound and its hydrochloride salt are summarized below.
| Identifier | Value |
| Compound Name | This compound hydrochloride[1][4][5] |
| CAS Number | 906820-08-4 (for hydrochloride salt)[1][4][5][] |
| Alternative CAS | 194032-33-2 (for free base)[2][7] |
| Molecular Formula | C₉H₆Cl₂FNO₂S[1][4] |
| Molecular Weight | 282.12 g/mol [1][4] |
| SMILES | C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)F.Cl[1] |
| InChI Key | CZBQKKWMAVBCJX-UHFFFAOYSA-N[1] |
Application in Drug Discovery and Development
The most significant application of this compound is as a precursor for the synthesis of Rho-kinase (ROCK) inhibitors.[8][9] The isoquinoline sulfonamide scaffold is a well-established pharmacophore for ROCK inhibition, and the introduction of a fluorine atom at the 4-position can significantly enhance the potency and selectivity of these inhibitors.[8] ROCK inhibitors are under investigation for a wide range of therapeutic areas, including glaucoma, cardiovascular diseases, and neurological disorders.[8] For instance, Ripasudil, a ROCK inhibitor approved for the treatment of glaucoma, is synthesized using this compound.[9]
Signaling Pathway: Rho-Kinase (ROCK) Inhibition
The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that is a key regulator of the actin cytoskeleton.[8] The RhoA/ROCK signaling pathway is integral to numerous cellular functions, such as smooth muscle contraction, cell adhesion, and migration.[8] Dysregulation of this pathway is implicated in the pathophysiology of several diseases.[8] Derivatives of this compound act as ATP-competitive inhibitors of ROCK, binding to its kinase domain and preventing the phosphorylation of downstream substrates, which ultimately leads to effects like smooth muscle relaxation.[8]
Experimental Protocols: Synthesis
The synthesis of this compound hydrochloride is typically achieved through a robust and scalable one-pot protocol.[8][10] This process involves the sulfonation of 4-fluoroisoquinoline followed by chlorination.[1][10] The final product is precipitated as a hydrochloride salt, which aids in purification.[8][10]
Materials and Equipment:
-
4-Fluoroisoquinoline sulfate
-
Liquid sulfur trioxide
-
Thionyl chloride
-
Methylene chloride
-
Ice
-
Sodium bicarbonate
-
Brine
-
Sodium sulfate
-
4N HCl in Ethyl Acetate
-
Reaction vessel suitable for corrosive reagents
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Sulfonation: 4-fluoroisoquinoline sulfate is added to liquid sulfur trioxide at 30°C and stirred for 16 hours.[8]
-
Chlorination: Thionyl chloride is added to the reaction mixture at 30°C. The mixture is then heated to 70°C and stirred for 4 hours.[8]
-
Quench: The reaction mixture is cooled and then slowly added to a mixture of ice-cold water and methylene chloride, ensuring the temperature is carefully controlled.[8]
-
Neutralization and Extraction: The mixture is neutralized with sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with methylene chloride.[8]
-
Workup: The combined organic layers are washed with brine, dried with sodium sulfate, and filtered.[8]
-
Precipitation: 4N HCl in ethyl acetate is added to the filtrate to precipitate the hydrochloride salt.[8]
-
Isolation: The precipitate is collected by filtration, washed with methylene chloride, and dried to yield the final product.[8]
Safety Precautions: This synthesis involves highly corrosive and reactive reagents like sulfur trioxide and thionyl chloride.[8] It must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] The quenching step is highly exothermic and requires careful temperature control.[8]
Quantitative Data from a Representative Synthesis
The following table summarizes quantitative data from a representative large-scale synthesis, adapted from industrial processes.[8]
| Parameter | Value |
| Starting Material | 4-Fluoroisoquinoline sulfate |
| Reagent: Liquid Sulfur Trioxide | 47.7 kg (596 mol) |
| Sulfonation Temperature | 30°C |
| Sulfonation Time | 16 hours |
| Reagent: Thionyl Chloride | Amount not specified |
| Chlorination Temperature | 70°C |
| Chlorination Time | 4 hours |
| Quench Temperature | Below 5°C |
| Precipitation Temperature | 18 to 21°C |
| Yield | 17.42 g (from a smaller scale reaction) |
| Purity (HPLC) | 99.64% (ratio of 5-isomer to 8-isomer)[10] |
| Final Product Form | White crystals[10] |
References
- 1. Buy this compound hydrochloride | 906820-08-4 [smolecule.com]
- 2. This compound: Superior Grade at Attractive Price [chemvonbiotech.com]
- 3. This compound [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound hydrochloride | 906820-08-4 [sigmaaldrich.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
The Core Mechanism of Action of 4-Fluoroisoquinoline-5-Sulfonyl Chloride Derivatives as Potent Rho-Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoroisoquinoline-5-sulfonyl chloride is a pivotal chemical intermediate in the synthesis of a new generation of highly potent and selective Rho-kinase (ROCK) inhibitors. This technical guide delineates the mechanism of action of therapeutic agents derived from this scaffold, with a primary focus on Ripasudil, a clinically approved treatment for glaucoma and ocular hypertension. The document provides a comprehensive overview of the ROCK signaling pathway, the molecular interactions of isoquinoline-based inhibitors with the ROCK active site, detailed experimental protocols for inhibitor synthesis and evaluation, and a compilation of quantitative data to support further research and development in this domain.
Introduction: The Significance of this compound
This compound has emerged as a critical building block in medicinal chemistry, primarily for the development of advanced therapeutic agents targeting the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. The isoquinoline sulfonamide structure is a well-established pharmacophore for ROCK inhibition, and the strategic introduction of a fluorine atom at the 4-position of the isoquinoline ring has been shown to significantly enhance the potency and selectivity of these inhibitors. This guide will explore the journey from this key intermediate to the clinically impactful mechanism of action of its derivatives.
The Rho-Kinase (ROCK) Signaling Pathway: A Key Therapeutic Target
The ROCK signaling pathway is a central regulator of cellular contractility, motility, and morphology. It is initiated by the activation of the small GTPase RhoA, which, in its GTP-bound state, binds to and activates ROCK. Activated ROCK, a serine/threonine kinase, phosphorylates a multitude of downstream substrates, leading to various cellular responses.
Key downstream effectors of ROCK include:
-
Myosin Light Chain (MLC): Direct phosphorylation of MLC by ROCK increases myosin ATPase activity, leading to actin-myosin-driven cell contraction.
-
Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit (MYPT1) of MLCP, which inhibits its phosphatase activity. This results in a net increase in phosphorylated MLC and enhanced cell contractility.
-
LIM Kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.
Dysregulation of the ROCK signaling pathway is implicated in the pathophysiology of numerous diseases, including glaucoma, cardiovascular diseases, and cancer, making it an attractive target for therapeutic intervention.
Caption: The Rho-Kinase (ROCK) signaling pathway and its inhibition by this compound derivatives.
Mechanism of Action of Isoquinoline-Based ROCK Inhibitors
Derivatives of this compound, such as Ripasudil, function as potent, ATP-competitive inhibitors of ROCK1 and ROCK2.[1] They exert their therapeutic effects by binding to the ATP-binding pocket of the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to a cascade of cellular events, most notably the relaxation of smooth muscle cells and a reduction in the formation of actin stress fibers.
In the context of glaucoma, the primary therapeutic effect is the relaxation of the trabecular meshwork and an increase in the permeability of Schlemm's canal endothelial cells. This enhances the outflow of aqueous humor from the eye, leading to a reduction in intraocular pressure.[2]
Molecular Interactions with the ROCK Active Site
Molecular docking and structural studies have provided insights into the binding mode of isoquinoline-based inhibitors within the ROCK active site. The isoquinoline ring typically forms key hydrogen bonds with the hinge region of the kinase domain. The sulfonamide linker and the appended amine moiety can form additional interactions with surrounding amino acid residues, contributing to the inhibitor's potency and selectivity. The 4-fluoro substituent on the isoquinoline ring can enhance binding affinity through favorable electrostatic or hydrophobic interactions.
Quantitative Data on ROCK Inhibition
The following tables summarize the in vitro potency of Ripasudil and other notable isoquinoline-based ROCK inhibitors.
Table 1: In Vitro Potency of Ripasudil
| Target | IC50 (nM) | Reference(s) |
| ROCK1 | 51 | [3][4] |
| ROCK2 | 19 | [3][4] |
Table 2: Comparative In Vitro Potency and Selectivity of Isoquinoline-Based ROCK Inhibitors
| Compound | ROCK1 IC50/Ki | ROCK2 IC50/Ki | Selectivity (ROCK vs. Other Kinases) | Key Features & Applications | Reference(s) |
| Fasudil (HA-1077) | Ki: 0.33 µM | IC50: 0.158 µM | PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), PKG (IC50: 1.650 µM). Also inhibits MLCK (Ki: 36 µM). | First clinically approved ROCK inhibitor (in Japan and China) for cerebral vasospasm. Widely used as a research tool. | [3] |
| Hydroxyfasudil (HA-1100) | IC50: 0.73 µM | IC50: 0.72 µM | PKA (IC50: 37 µM). Less potent against MLCK and PKC compared to ROCK. | Active metabolite of Fasudil. Contributes significantly to the in vivo efficacy of Fasudil. | [3] |
| Ripasudil (K-115) | IC50: 51 nM | IC50: 19 nM | CaMKIIα (IC50: 370 nM), PKACα (IC50: 2.1 µM), PKC (IC50: 27 µM). | Approved in Japan for the treatment of glaucoma and ocular hypertension. Exhibits high potency. | [3][4] |
| Netarsudil (AR-13324) | Ki: 1 nM | Ki: 1 nM | Also inhibits the norepinephrine transporter (NET). | Approved in the US for the treatment of glaucoma and ocular hypertension. A potent inhibitor of both ROCK isoforms. | [3] |
| Y-27632 | Ki: 220 nM | Ki: 300 nM | Highly selective for ROCK over other kinases such as PKA, PKC, and MLCK. | A widely used and highly selective research tool for studying ROCK signaling. | [3] |
Experimental Protocols
Synthesis of Ripasudil from this compound
The synthesis of Ripasudil involves the coupling of this compound with (S)-2-methyl-1,4-diazepane.[5][6]
Caption: Workflow for the synthesis of Ripasudil.
Protocol:
-
Preparation of this compound: 4-Fluoroisoquinoline is subjected to sulfonation using sulfur trioxide and sulfuric acid. The resulting 4-fluoroisoquinoline-5-sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride, to yield this compound.[7] The product can be isolated as a hydrochloride salt by treatment with hydrochloric acid in ethyl acetate.[5]
-
Coupling with (S)-2-methyl-1,4-diazepane: this compound is reacted with (S)-2-methyl-1,4-diazepane in the presence of a base, such as triethylamine (TEA), in a suitable solvent like acetonitrile (MeCN).[5]
-
Work-up and Purification: The reaction mixture is then subjected to standard work-up procedures, which may include extraction, washing, and drying of the organic phase. The crude product is purified, typically by crystallization or chromatography, to afford Ripasudil.
In Vitro ROCK Kinase Inhibition Assay
The inhibitory activity of compounds against ROCK1 and ROCK2 can be determined using a variety of commercially available kinase assay kits, often employing a fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) format.
Caption: General workflow for an in vitro ROCK kinase inhibition assay.
General Protocol:
-
Reaction Setup: In a microplate well, the ROCK enzyme (either ROCK1 or ROCK2) is combined with a specific peptide substrate in a kinase buffer.
-
Compound Addition: The test compound (e.g., Ripasudil) at various concentrations or a vehicle control (e.g., DMSO) is added to the wells.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow for phosphorylation of the substrate.
-
Detection: The reaction is stopped, and a detection reagent is added. In a FRET-based assay, this reagent typically cleaves the unphosphorylated substrate, leading to a change in the FRET signal. In an ELISA-based assay, a specific antibody that recognizes the phosphorylated substrate is used for detection.
-
Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Assays for ROCK Inhibition
The cellular activity of ROCK inhibitors can be assessed by observing their effects on ROCK-mediated cellular processes.
-
Actin Stress Fiber Formation Assay: Cells, such as NIH 3T3 fibroblasts, are treated with the test compound and then stimulated with an agent like lysophosphatidic acid (LPA) to induce stress fiber formation. The cells are then fixed and stained for F-actin (e.g., with fluorescently labeled phalloidin). The inhibition of stress fiber formation is visualized and quantified by fluorescence microscopy.
-
Cell Migration and Invasion Assays: The effect of ROCK inhibitors on cell migration can be evaluated using wound healing (scratch) assays or transwell migration assays. The inhibition of cancer cell invasion can be assessed using a transwell assay with a Matrigel-coated membrane.
-
Cell Contractility Assays: The effect of ROCK inhibitors on cell contractility can be measured using methods such as collagen gel contraction assays, where the ability of cells embedded in a collagen matrix to contract the gel is quantified.
-
Cell Permeability Assays: In the context of glaucoma research, the effect of ROCK inhibitors on the permeability of Schlemm's canal endothelial cell monolayers can be measured by transendothelial electrical resistance (TEER) and FITC-dextran permeability assays.[8]
Conclusion
This compound is a highly valuable precursor for the synthesis of potent and selective ROCK inhibitors with significant therapeutic potential. The derivatives of this compound, exemplified by Ripasudil, effectively modulate the ROCK signaling pathway by competitively inhibiting the kinase activity of ROCK1 and ROCK2. This leads to a reduction in cellular contractility and has proven to be a successful strategy for the treatment of glaucoma. The detailed mechanistic understanding, quantitative data, and experimental protocols provided in this guide serve as a comprehensive resource for the scientific community to further explore and develop novel therapeutics based on this promising chemical scaffold.
References
- 1. Drug- and Cell-Type-Specific Effects of ROCK Inhibitors as a Potential Cause of Reticular Corneal Epithelial Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ripasudil hydrochloride hydrate: targeting Rho kinase in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. API SYNTHESIS INTERNATIONAL: Ripasudil hydrochloride hydrate 塩酸塩水和物 , リパスジル [apisynthesisint.blogspot.com]
- 6. lookchem.com [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Role of 4-Fluoroisoquinoline-5-sulfonyl Chloride in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoroisoquinoline-5-sulfonyl chloride is a pivotal chemical intermediate in medicinal chemistry, primarily serving as a foundational scaffold for the synthesis of potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The introduction of a fluorine atom at the 4-position of the isoquinoline ring can significantly enhance the potency and selectivity of these inhibitors. This guide provides a comprehensive overview of its synthesis, its role in the development of therapeutic agents, and the experimental protocols for evaluating the efficacy of its derivatives.
Introduction
The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that is a key regulator of the actin cytoskeleton. Its two isoforms, ROCK1 and ROCK2, are effectors of the small GTPase RhoA and are implicated in a multitude of cellular processes including smooth muscle contraction, cell adhesion, migration, and proliferation.[1] Dysregulation of the RhoA/ROCK signaling pathway is associated with the pathophysiology of various diseases, making ROCK a compelling therapeutic target for conditions such as cardiovascular diseases, cancer, glaucoma, and neurological disorders.[1][2] this compound has emerged as a critical building block in the synthesis of a new generation of ROCK inhibitors, with notable examples including fasudil and ripasudil.[3][4]
Synthesis of this compound Hydrochloride
A robust and scalable one-pot synthesis protocol for this compound hydrochloride has been established, designed for high regioselectivity to yield the desired 5-sulfonyl chloride isomer.[3] The process involves two primary steps: sulfonation followed by chlorination.[3][5]
Experimental Protocol: One-Pot Synthesis [3]
-
Sulfonation: 4-Fluoroisoquinoline sulfate is added to liquid sulfur trioxide at 30°C and stirred for 16 hours.
-
Chlorination: Thionyl chloride is added to the reaction mixture at 30°C. The mixture is then heated to 70°C and stirred for 4 hours.
-
Quenching: The reaction mixture is slowly added to a mixture of ice-cold water and methylene chloride.
-
Neutralization and Extraction: The mixture is neutralized with sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with methylene chloride.
-
Workup: The combined organic layers are washed with brine, dried with sodium sulfate, and filtered.
-
Precipitation: 4N HCl in ethyl acetate is added to the filtrate, and the mixture is stirred to precipitate the hydrochloride salt.
-
Isolation: The precipitate is filtered, washed with methylene chloride, and dried to yield this compound hydrochloride.
Safety Precaution: This synthesis involves highly corrosive and reactive reagents such as sulfur trioxide and thionyl chloride and should be performed in a well-ventilated fume hood by trained personnel.[3]
Role in the Synthesis of ROCK Inhibitors: The Example of Fasudil
This compound is a key precursor in the synthesis of fasudil, the first clinically approved ROCK inhibitor.[6] The following protocol outlines the synthesis of fasudil hydrochloride from isoquinoline-5-sulfonyl chloride, a closely related analogue.
Experimental Protocol: Synthesis of Fasudil Hydrochloride [7]
-
Preparation of Isoquinoline-5-sulfonyl chloride solution: Isoquinoline-5-sulfonyl chloride hydrochloride (138 mmol) is dissolved in 180 mL of dichloromethane. The solution is cooled to 0°C and neutralized with a saturated sodium bicarbonate solution. The organic phase is separated, and the aqueous phase is re-extracted with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate and filtered.
-
Reaction with Homopiperazine: The resulting isoquinoline-5-sulfonyl chloride solution is slowly added to a solution of homopiperazine (300 mmol) in 120 mL of dichloromethane at 0°C.
-
Reaction Progression: The reaction mixture is heated to 50°C for 2 hours.
-
Workup: The pH is adjusted to 4.5 with 1 mol/L hydrochloric acid, and the organic phase is discarded. The aqueous phase is washed with dichloromethane. The pH of the aqueous phase is then adjusted to 9.5 with 1 mol/L sodium hydroxide solution and extracted with dichloromethane.
-
Isolation of Fasudil: The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield oily fasudil.
-
Salt Formation: The oily fasudil is dissolved in methanol, and the pH is adjusted to 5-6 with concentrated hydrochloric acid to crystallize fasudil hydrochloride. The solid is collected by filtration and dried.
The ROCK Signaling Pathway and Inhibition
The canonical ROCK signaling pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. ROCK then phosphorylates downstream substrates, such as Myosin Light Chain Phosphatase (MLCP) and Myosin Light Chain (MLC), leading to increased smooth muscle contraction and other cellular effects.[3][1] Isoquinoline-based inhibitors, derived from this compound, are ATP-competitive inhibitors that bind to the kinase domain of ROCK, preventing the phosphorylation of its substrates.[3]
Caption: The ROCK signaling pathway and the mechanism of action of isoquinoline-based inhibitors.
Performance of Isoquinoline-Based ROCK Inhibitors
The following table summarizes the in vitro potency and selectivity of several key isoquinoline-based ROCK inhibitors.
| Compound | ROCK1 IC50/Ki | ROCK2 IC50/Ki | Selectivity (ROCK vs. Other Kinases) | Key Features & Applications |
| Fasudil (HA-1077) | Ki: 0.33 µM[6] | IC50: 0.158 µM[6] | PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), PKG (IC50: 1.650 µM), MLCK (Ki: 36 µM)[6] | The first clinically approved ROCK inhibitor for cerebral vasospasm.[6] |
| Hydroxyfasudil (HA-1100) | IC50: 0.73 µM[6] | IC50: 0.72 µM[6] | Less potent against MLCK and PKC compared to ROCK.[6] | Active metabolite of Fasudil.[6] |
| Ripasudil (K-115) | IC50: 51 nM[6] | IC50: 19 nM[6] | CaMKIIα (IC50: 370 nM), PKACα (IC50: 2.1 µM), PKC (IC50: 27 µM)[6] | Approved in Japan for the treatment of glaucoma and ocular hypertension.[6] |
| Netarsudil (AR-13324) | Ki: 1 nM[6] | Ki: 1 nM[6] | Also inhibits the norepinephrine transporter (NET).[6] | Approved in the US for the treatment of glaucoma and ocular hypertension.[6] |
Experimental Protocol for ROCK Activity Assay
The following is a generalized protocol for an enzyme-linked immunosorbent assay (ELISA)-based ROCK activity assay, which is a common method for screening ROCK inhibitors.[8]
Caption: A typical experimental workflow for a ROCK activity assay using ELISA.
-
Plate Coating: A 96-well microtiter plate is pre-coated with recombinant Myosin Phosphatase Target Subunit 1 (MYPT1), a physiological substrate of ROCK.
-
Kinase Reaction: Active ROCK enzyme, ATP, and the test inhibitor (at varying concentrations) are added to the wells. The plate is then incubated at 30°C for 30-60 minutes to allow for the phosphorylation of MYPT1.
-
Detection of Phosphorylation:
-
The wells are washed to remove unreacted components.
-
A primary antibody specific for phosphorylated MYPT1 (at Thr696) is added and incubated.
-
After another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated.
-
Following a final wash, a chromogenic substrate such as TMB (3,3',5,5'-Tetramethylbenzidine) is added. The HRP enzyme catalyzes a color change.
-
-
Quantification: A stop solution is added to quench the reaction, and the absorbance is measured at 450 nm. The intensity of the color is proportional to the amount of phosphorylated MYPT1, and therefore to the ROCK activity. The inhibitory effect of the test compound is determined by the reduction in absorbance compared to a control without the inhibitor.
Conclusion
This compound is an indispensable building block in modern medicinal chemistry, enabling the development of highly potent and selective ROCK inhibitors. Its versatile synthesis and the proven therapeutic potential of its derivatives underscore its continued importance in the discovery of novel treatments for a wide spectrum of diseases. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers engaged in the design and evaluation of next-generation ROCK-targeted therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buy this compound hydrochloride | 906820-08-4 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. Fasudil hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Rho相关激酶(ROCK)活性测定 This Rho-associated Protein Kinase (ROCK) Activity Assay Kit is an enzyme immunoassay for detection of the active ROCK & DMPK family kinases. | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to 4-Fluoroisoquinoline-5-sulfonyl Chloride: Spectroscopic Data and Synthetic Protocols
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing comprehensive information on the spectroscopic data, synthesis, and application of 4-fluoroisoquinoline-5-sulfonyl chloride.
Introduction
This compound is a pivotal chemical intermediate, recognized for its role in the synthesis of advanced pharmaceutical compounds.[1] Its most notable application is as a critical building block for a new generation of Rho-kinase (ROCK) inhibitors.[2] These inhibitors are under investigation for a wide array of therapeutic applications, including the treatment of glaucoma, cardiovascular diseases, and neurological disorders.[2] The presence of the isoquinoline sulfonamide scaffold is a well-established pharmacophore for ROCK inhibition, and the addition of a fluorine atom at the 4-position can significantly improve the potency and selectivity of these inhibitors.[2] This guide details its spectroscopic characteristics and a robust, scalable synthesis protocol.
Spectroscopic and Physical Data
The following tables summarize the key physical and spectroscopic properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 194032-33-2[3][4] |
| Molecular Formula | C₉H₅ClFNO₂S[1][3] |
| Molecular Weight | 245.66 g/mol [3] |
| Appearance | White to off-white solid/powder[5] |
| Purity | ≥98%[1][6] |
Table 2: Predicted Nuclear Magnetic Resonance (NMR) Data
Note: The following data are predicted values based on the chemical structure. Actual experimental values may vary.
| ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Shift (ppm) | Assignment | Shift (ppm) |
| ~9.4 | H-1 | ~160 (d) |
| ~8.8 | H-3 | ~152 |
| ~8.5 | H-8 | ~145 |
| ~8.2 | H-7 | ~136 |
| ~7.9 | H-6 | ~134 |
| ~131 | ||
| ~129 | ||
| ~125 | ||
| ~119 (d) |
Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Wavenumber (cm⁻¹) | Assignment |
| 1410-1370, 1204-1166 | S=O stretching (sulfonyl chloride)[7] |
| ~1620 | C=N stretching (isoquinoline ring) |
| ~1580, ~1470 | Aromatic C=C stretching |
| ~1250 | C-F stretching |
Experimental Protocols
A robust and scalable one-pot synthesis for this compound hydrochloride has been adapted from established industrial processes.[2] This method ensures high regioselectivity, yielding the desired 5-sulfonyl chloride isomer with high purity.[2]
Synthesis Workflow Diagram
Caption: High-level workflow for the one-pot synthesis.
Detailed Methodology
The synthesis is typically performed as a two-step reaction process within a single pot.[8][9]
-
Sulfonation: 4-Fluoroisoquinoline (or its sulfate salt) is reacted with a sulfonating agent, such as sulfuric anhydride or liquid sulfur trioxide.[2][8][9] The reaction mixture is stirred for several hours (e.g., 16 hours at 30°C) to form the intermediate 4-fluoroisoquinoline-5-sulfonic acid.[2][9]
-
Chlorination (Halogenation): A halogenating reagent, most commonly thionyl chloride, is added directly to the reaction mixture containing the sulfonic acid.[2][8][9] The mixture is then heated (e.g., to 70°C for 4 hours) to convert the sulfonic acid into the target sulfonyl chloride.[2]
-
Quenching and Extraction: The reaction mixture is cooled and slowly added to a biphasic mixture of ice-cold water and an organic solvent like methylene chloride.[2]
-
Workup: The mixture may be neutralized with a base such as sodium bicarbonate.[2] The organic layer is separated, and the aqueous layer is extracted again with methylene chloride. The combined organic layers are washed with brine, dried over sodium sulfate, and filtered.[2]
-
Isolation as Hydrochloride Salt: To facilitate purification and handling, the product is often isolated as its hydrochloride salt.[8] This is achieved by adding a solution of hydrogen chloride (e.g., 4N HCl in ethyl acetate) to the filtrate, which causes the hydrochloride salt to precipitate.[2]
-
Final Isolation: The precipitated solid is collected by filtration, washed with a solvent like methylene chloride, and dried to yield this compound hydrochloride.[2]
Application in Drug Development: Rho-Kinase (ROCK) Inhibition
The primary application for this compound is in the synthesis of ROCK inhibitors.[2] The Rho-associated coiled-coil containing protein kinase (ROCK) is a key enzyme in the RhoA/ROCK signaling pathway, which regulates fundamental cellular processes like smooth muscle contraction, cell adhesion, and migration.[2] Dysregulation of this pathway is implicated in numerous diseases.
Signaling Pathway and Inhibition Mechanism
Caption: The Rho-Kinase (ROCK) signaling pathway and its inhibition.
Inhibitors synthesized from this compound act as ATP-competitive inhibitors of ROCK.[2] They bind to the kinase domain, preventing the phosphorylation of its downstream targets and thereby modulating cellular responses. This mechanism is central to their therapeutic potential in treating conditions like glaucoma, where they can lead to the relaxation of smooth muscle and improved aqueous humor outflow.[2][5]
References
- 1. This compound: Superior Grade at Attractive Price [chemvonbiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound Hydrochloride, CasNo.194032-33-2 JINHUA HUAYI CHEMICAL CO., LTD. China (Mainland) [chinahuayichem.lookchem.com]
- 5. This compound Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. This compound hydrochloride | 906820-08-4 [sigmaaldrich.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Buy this compound hydrochloride | 906820-08-4 [smolecule.com]
- 9. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility and Stability of 4-Fluoroisoquinoline-5-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
4-Fluoroisoquinoline-5-sulfonyl chloride is a pivotal intermediate in the synthesis of a new generation of therapeutic agents, most notably Rho-kinase (ROCK) inhibitors like Ripasudil.[1] Its efficacy as a synthetic precursor is intrinsically linked to its physicochemical properties, particularly its solubility in various organic solvents and its stability under diverse experimental and storage conditions. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, supplemented with detailed experimental protocols for their determination. Furthermore, it visualizes the critical Rho-kinase signaling pathway and relevant experimental workflows to provide a holistic resource for researchers in the field of drug discovery and development.
Introduction
This compound, often in its hydrochloride salt form, is a highly reactive compound due to the presence of the sulfonyl chloride moiety.[2][3] This reactivity is harnessed in the synthesis of isoquinoline sulfonamide-based pharmaceuticals. The fluorine atom at the 4-position of the isoquinoline ring is a key structural feature that can enhance the potency and selectivity of the final drug molecule.[2] A thorough understanding of the solubility and stability of this intermediate is paramount for optimizing reaction conditions, ensuring the purity of synthetic products, and maintaining the integrity of the compound during storage.
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is provided below.
| Property | Value | Source(s) |
| CAS Number | 906820-08-4 | [4] |
| Molecular Formula | C₉H₆Cl₂FNO₂S | [4] |
| Molecular Weight | 282.12 g/mol | [4] |
| Appearance | White powder/solid | [1][5] |
| Purity | ≥97% - ≥98% | [4] |
| Predicted Boiling Point | 360.5 ± 27.0 °C | [6] |
| Predicted pKa | 1.18 ± 0.14 | [6] |
| Predicted LogP | 2.7232 | [4] |
Solubility Profile
Quantitative solubility data for this compound is not extensively available in the public domain. However, qualitative descriptions and information on its hydrochloride salt form provide valuable insights. The compound is generally described as being soluble in polar organic solvents.[1]
| Solvent | Qualitative Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Methylene Chloride | Used as a solvent in synthesis and work-up | [5][7] |
| Acetone | Used as a solvent in the synthesis of the sulfate salt | [5] |
| Ethyl Acetate | Used in the precipitation of the hydrochloride salt | [5][7] |
Note: The hydrochloride salt form is often utilized to enhance solubility in various media.[4]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[8][9][10][11][12] The following protocol is adapted for this compound.
Objective: To determine the solubility of this compound in a selection of relevant organic solvents at a controlled temperature.
Materials:
-
This compound
-
Anhydrous organic solvents (e.g., DMSO, acetonitrile, ethyl acetate, methylene chloride)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm, PTFE)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed glass vial.
-
Record the initial mass of the compound.
-
Add a known volume of the selected anhydrous solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a glass syringe.
-
Filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial to remove any undissolved particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration within the calibration range of the HPLC method.
-
-
HPLC Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.
-
Analyze the calibration standards and the diluted sample solutions by HPLC. A reverse-phase C18 column is often suitable for sulfonyl chlorides.[13][14][15] The mobile phase could consist of a gradient of acetonitrile and water with an acidic modifier like phosphoric or formic acid.[16][17] Detection can be performed using a UV detector at a suitable wavelength (e.g., 220 nm).[17]
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Stability Profile
This compound is a reactive molecule, with its stability being influenced by several factors, including moisture, temperature, pH, and light.
Hydrolytic Stability
The sulfonyl chloride functional group is highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid (4-fluoroisoquinoline-5-sulfonic acid) and hydrochloric acid.[18] This is a primary degradation pathway and necessitates the handling and storage of the compound under anhydrous conditions.
| Condition | Effect | Degradation Product(s) |
| Presence of Water/Moisture | Rapid hydrolysis | 4-Fluoroisoquinoline-5-sulfonic acid and Hydrochloric Acid |
Thermal Stability
Photostability
No specific photostability studies for this compound have been found. However, as a general practice for new drug substances and intermediates, photostability should be evaluated according to ICH guidelines.[19]
Experimental Protocols for Stability Assessment
Objective: To evaluate the rate of hydrolysis of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
Anhydrous acetonitrile
-
HPLC grade water
-
Buffer solutions (e.g., pH 4, 7, and 9)
-
HPLC system with a UV detector
-
Thermostatically controlled chamber
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous acetonitrile.
-
For each pH condition, prepare a test solution by adding a small volume of the stock solution to the respective buffer solution. The final concentration of acetonitrile should be kept low to minimize its effect on the reaction.
-
-
Time-Point Analysis:
-
Immediately after preparation (t=0), inject an aliquot of each test solution into the HPLC system to determine the initial concentration of the sulfonyl chloride.
-
Store the remaining test solutions in a thermostatically controlled chamber at a constant temperature (e.g., 25 °C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by HPLC.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration of the compound as a function of time for each pH condition.
-
Determine the rate of degradation and the half-life of the compound at each pH.
-
Objective: To evaluate the thermal stability of this compound in the solid state.
Materials:
-
This compound
-
Oven or stability chamber with controlled temperature and humidity
-
Glass vials with inert closures
-
HPLC system with a UV detector
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a specified amount of this compound into several glass vials.
-
Tightly seal the vials.
-
-
Storage Conditions:
-
Time-Point Analysis:
-
At specified time intervals (e.g., 1, 2, 4 weeks), remove a vial from each temperature condition.
-
Allow the vial to cool to room temperature.
-
Dissolve the contents in a suitable anhydrous solvent (e.g., acetonitrile) to a known concentration.
-
Analyze the solution by HPLC to determine the remaining percentage of this compound and to identify any degradation products.
-
-
Data Analysis:
-
Plot the percentage of the remaining compound against time for each temperature.
-
Assess the extent of degradation and identify any significant degradation products.
-
Objective: To evaluate the stability of this compound upon exposure to light, following ICH Q1B guidelines.
Materials:
-
This compound
-
Photostability chamber equipped with a light source conforming to ICH guidelines (e.g., a combination of cool white fluorescent and near-UV lamps)
-
Chemically inert and transparent containers (e.g., quartz)
-
Light-resistant containers for dark controls
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Place a sufficient amount of this compound in both transparent and light-resistant containers. The samples in the light-resistant containers will serve as dark controls.
-
-
Light Exposure:
-
Expose the samples in the transparent containers to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Place the dark control samples in the same environment but protected from light.
-
-
Analysis:
-
After the exposure period, analyze the contents of both the exposed and dark control samples by HPLC.
-
Compare the chromatograms to assess for any degradation of the compound and the formation of new peaks.
-
-
Data Analysis:
-
Quantify the amount of this compound remaining in the exposed and dark control samples.
-
Calculate the percentage of degradation due to light exposure.
-
Signaling Pathway and Synthetic Workflow
This compound is a key building block for the synthesis of ROCK inhibitors.[2][3][24] The Rho-kinase (ROCK) signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in several diseases.[25][26][27]
Rho-Kinase (ROCK) Signaling Pathway
The following diagram illustrates the simplified Rho-kinase signaling pathway and the point of inhibition by compounds synthesized from this compound.
Caption: The Rho-Kinase (ROCK) signaling pathway and its inhibition.
Synthetic Workflow for a ROCK Inhibitor
The general workflow for synthesizing a ROCK inhibitor using this compound involves the formation of a sulfonamide bond with a suitable amine.
Caption: General synthetic workflow for ROCK inhibitors.
Conclusion
This compound is a valuable yet reactive intermediate in pharmaceutical synthesis. While quantitative data on its solubility and stability are sparse, this guide provides a framework for its handling, characterization, and use. The provided experimental protocols offer a starting point for researchers to generate specific data tailored to their experimental conditions. A thorough understanding and careful management of the solubility and stability of this compound are crucial for the efficient and reproducible synthesis of next-generation ROCK inhibitors and other potential therapeutics.
References
- 1. This compound Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 6. This compound CAS#: 194032-33-2 [m.chemicalbook.com]
- 7. 4-Fluoro-5-isoquinolinesulfonyl chloride hydrochloride (1:1) | 906820-08-4 [chemicalbook.com]
- 8. enamine.net [enamine.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. JP6755775B2 - 4-Fluoroisoquinoline manufacturing method - Google Patents [patents.google.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. ema.europa.eu [ema.europa.eu]
- 20. pharmajia.com [pharmajia.com]
- 21. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 22. books.rsc.org [books.rsc.org]
- 23. epa.gov [epa.gov]
- 24. benchchem.com [benchchem.com]
- 25. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ahajournals.org [ahajournals.org]
- 27. mdpi.com [mdpi.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 4-Fluoroisoquinoline-5-Sulfonyl Chloride Derivatives
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, delineating the potential biological targets of derivatives of 4-fluoroisoquinoline-5-sulfonyl chloride. This key chemical intermediate is pivotal in the synthesis of a class of compounds known as isoquinolinesulfonamides, which have demonstrated significant therapeutic promise, primarily as inhibitors of serine/threonine kinases. The primary focus of this guide will be on the well-established inhibitory activity of these derivatives against Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cellular contractility and structure.
Core Biological Target: Rho-Kinase (ROCK)
Derivatives of this compound are potent inhibitors of Rho-kinase (ROCK), with two identified isoforms, ROCK1 and ROCK2. These kinases are crucial downstream effectors in the RhoA signaling pathway, which plays a fundamental role in a multitude of cellular processes including smooth muscle contraction, cell adhesion, migration, and proliferation. The mechanism of action for these inhibitors is ATP-competitive, meaning they vie with adenosine triphosphate (ATP) for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates.
One of the most prominent derivatives synthesized from this compound is Ripasudil (K-115), a potent ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension.[1] The inhibition of ROCK in the trabecular meshwork of the eye leads to an increase in aqueous humor outflow, thus reducing intraocular pressure.[1][2]
Quantitative Analysis of Kinase Inhibition
The inhibitory potency of this compound derivatives is quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following tables summarize the available quantitative data for key isoquinoline-based ROCK inhibitors.
| Compound | Target Kinase | IC50 (nM) | Ki (nM) | Reference |
| Ripasudil (K-115) | ROCK1 | 51 | - | [3] |
| ROCK2 | 19 | - | [3] | |
| Fasudil (HA-1077) | ROCK1 | 10,700 | 330 | [3] |
| ROCK2 | 158 | - | [3] | |
| Hydroxyfasudil (HA-1100) | ROCK1 | 730 | - | [3] |
| ROCK2 | 720 | - | [3] | |
| Y-27632 | ROCK1 | - | 220 | [3] |
| ROCK2 | - | 300 | [3] | |
| H-1152P | ROCK1 | - | 1.6 | Not explicitly stated for ROCK1 |
| ROCK2 | - | - | Not explicitly stated for ROCK2 |
Note: Fasudil and its active metabolite, Hydroxyfasudil, are structurally related isoquinolinesulfonamides and provide a basis for comparison.
Selectivity Profile
While potent against ROCK, some isoquinoline derivatives exhibit activity against other serine/threonine kinases. Understanding the selectivity profile is crucial for predicting potential off-target effects.
| Compound | Off-Target Kinase | IC50 (µM) | Ki (µM) | Reference |
| Ripasudil (K-115) | CaMKIIα | 0.37 | - | [3] |
| PKACα | 2.1 | - | [3] | |
| PKC | 27 | - | [3] | |
| Fasudil (HA-1077) | PKA | 4.58 | - | [3] |
| PKC | 12.30 | - | [3] | |
| PKG | 1.65 | - | [3] | |
| MLCK | - | 36 | [3] | |
| H-1152P | PKA | - | 0.63 | |
| PKC | - | 9.27 |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach, the following diagrams have been generated using the DOT language.
Caption: Rho-Kinase signaling pathway and the point of inhibition by derivatives.
References
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the one-pot synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride, a critical intermediate in the development of novel therapeutics, particularly Rho-kinase (ROCK) inhibitors.[1] The protocol herein is designed for high efficiency and regioselectivity, yielding the desired 5-sulfonyl chloride isomer with high purity.
Introduction
This compound is a key building block in medicinal chemistry. Its primary application lies in the synthesis of a new generation of Rho-kinase (ROCK) inhibitors, which are under investigation for a wide range of diseases, including glaucoma, cardiovascular disorders, and neurological conditions.[1] The isoquinoline sulfonamide scaffold is a well-established pharmacophore for ROCK inhibition. The introduction of a fluorine atom at the 4-position of the isoquinoline ring can significantly enhance the potency and selectivity of these inhibitors.[1]
The described one-pot synthesis offers an efficient and scalable method for producing this important intermediate.[2][3] By combining the sulfonation and chlorination steps, this process minimizes the need for intermediate purification, thus saving time and resources.[2][3]
Signaling Pathway Context: Rho-Kinase (ROCK) Inhibition
The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton. The RhoA/ROCK signaling pathway is integral to numerous cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation.[1] Dysregulation of this pathway is implicated in the pathophysiology of various diseases. Isoquinoline-based inhibitors, synthesized from this compound, act as ATP-competitive inhibitors of ROCK.[1] They bind to the kinase domain of ROCK, preventing the phosphorylation of its downstream substrates and leading to cellular effects such as smooth muscle relaxation.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from a representative synthesis.
| Parameter | Value |
| Starting Material | 4-Fluoroisoquinoline |
| Final Product | This compound hydrochloride |
| Molecular Formula | C₉H₅ClFNO₂S · HCl |
| Molecular Weight | 282.12 g/mol [2] |
| Purity | ≥98%[4] |
| Appearance | Solid |
Experimental Protocol: One-Pot Synthesis
This protocol details the one-pot synthesis of this compound hydrochloride from 4-fluoroisoquinoline.
Materials:
-
4-Fluoroisoquinoline
-
Sulfuric Anhydride (SO₃)
-
Thionyl Chloride (SOCl₂)
-
Ice-cold water
-
Methylene Chloride (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Sodium Sulfate (Na₂SO₄)
-
4N HCl in Ethyl Acetate (EtOAc)
Equipment:
-
Reaction vessel with temperature control and stirring
-
Addition funnel
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Sulfonation:
-
Chlorination:
-
Quench:
-
In a separate vessel, prepare a mixture of ice-cold water and methylene chloride.
-
Slowly and carefully add the reaction mixture to the ice-cold water and methylene chloride mixture, ensuring the temperature is maintained below 5°C.[1]
-
-
Neutralization & Extraction:
-
Neutralize the quenched mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer.
-
Extract the aqueous layer with methylene chloride.
-
-
Workup:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over sodium sulfate and filter.
-
-
Precipitation:
-
To the filtrate, add 4N HCl in ethyl acetate.
-
Stir the mixture to facilitate the precipitation of the hydrochloride salt.[1]
-
-
Isolation:
-
Collect the precipitate by filtration.
-
Wash the collected solid with methylene chloride and dry under vacuum to yield this compound hydrochloride.[1]
-
Safety Precautions
-
This synthesis involves highly corrosive and reactive reagents such as sulfur trioxide and thionyl chloride. It should be performed in a well-ventilated fume hood by trained personnel.[1]
-
The quenching step is highly exothermic and requires careful temperature control to prevent runaway reactions.[1]
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
The one-pot protocol described provides an efficient and scalable method for the synthesis of this compound hydrochloride. This key intermediate is instrumental in the development of Rho-kinase inhibitors and other potential therapeutic agents. The straightforward nature of the reaction and purification by precipitation of the hydrochloride salt make this a practical approach for producing high-purity material.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound hydrochloride | 906820-08-4 [smolecule.com]
- 3. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 4. This compound: Superior Grade at Attractive Price [chemvonbiotech.com]
Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the large-scale synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride, a key intermediate in the development of novel therapeutics, particularly Rho-kinase (ROCK) inhibitors.[1][2] The protocol described is a robust and scalable one-pot method adapted from established industrial processes, designed for high regioselectivity and purity.[1]
Introduction
This compound is a critical building block in medicinal chemistry. Its primary application lies in the synthesis of a new generation of Rho-kinase (ROCK) inhibitors, which are under investigation for a wide range of diseases, including glaucoma, cardiovascular disorders, and neurological conditions.[1] The isoquinoline sulfonamide scaffold is a well-established pharmacophore for ROCK inhibition, and the introduction of a fluorine atom at the 4-position can significantly enhance the potency and selectivity of these inhibitors.[1] This compound serves as a vital intermediate in the synthesis of drugs like Ripasudil, a ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension.[2]
Signaling Pathway: Rho-Kinase (ROCK) Inhibition
The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton. The RhoA/ROCK signaling pathway is integral to numerous cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation.[1] Dysregulation of this pathway is implicated in the pathophysiology of various diseases. Isoquinoline-based inhibitors, synthesized from this compound, function as ATP-competitive inhibitors of ROCK.[1] They bind to the kinase domain of ROCK, preventing the phosphorylation of downstream substrates and leading to cellular effects such as smooth muscle relaxation.[1]
Synthetic Route
The large-scale synthesis of this compound hydrochloride is efficiently achieved through a one-pot reaction starting from 4-fluoroisoquinoline.[1][3] The process involves two key steps: sulfonation followed by chlorination.[4] The final product is then isolated as a hydrochloride salt.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative data from a representative large-scale synthesis.[1]
| Parameter | Value |
| Starting Material | |
| 4-Fluoroisoquinoline | 750.0 g (5.1 mol)[3] |
| Reagents | |
| Liquid Sulfur Trioxide | 47.7 kg (596 mol)[1] |
| Thionyl Chloride | - |
| 4N HCl in EtOAc | As needed for precipitation[1] |
| Methylene Chloride | 320 kg (for quench)[1] |
| Ice | 200 kg (for quench)[1] |
| Sodium Bicarbonate | As needed for neutralization[1] |
| Brine | As needed for washing[1] |
| Sodium Sulfate | As needed for drying[1] |
| Reaction Conditions | |
| Sulfonation Temperature | 30°C[1] |
| Sulfonation Time | 16 hours[1] |
| Chlorination Temperature | 70°C[1] |
| Chlorination Time | 4 hours[1] |
| Quench Temperature | Below 5°C[1] |
| Precipitation Temperature | 30°C[1] |
| Product | |
| Final Product | This compound hydrochloride |
| Appearance | White powder[2] |
| Purity | ≥98.0%[2] |
Experimental Protocol
This protocol details the large-scale synthesis of this compound hydrochloride.
Safety Precautions: This synthesis involves highly corrosive and reactive reagents such as sulfur trioxide and thionyl chloride. It must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[1] The quenching step is highly exothermic and requires careful temperature control.[1]
Sulfonation
-
In a suitable reaction vessel, charge liquid sulfur trioxide (47.7 kg, 596 mol).[1]
-
Slowly add 4-fluoroisoquinoline (750.0 g, 5.1 mol) to the sulfur trioxide while maintaining the internal temperature at 30°C.[1][3]
-
Stir the mixture at 30°C for 16 hours.[1]
Chlorination
-
To the reaction mixture from the previous step, add thionyl chloride.
-
Heat the mixture to 70°C and stir for 4 hours.[1]
-
After the reaction is complete, allow the mixture to cool to 20°C.[1]
Quench and Workup
-
In a separate vessel, prepare a mixture of ice (200 kg) and methylene chloride (320 kg) and cool it to below 5°C.[1]
-
Slowly and carefully add the reaction mixture to the ice/methylene chloride slurry, ensuring the temperature does not exceed 5°C.[1]
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer.
-
Extract the aqueous layer with methylene chloride.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer with sodium sulfate and filter.
Precipitation and Isolation
-
To the filtered organic solution, add 4N HCl in ethyl acetate.
-
Stir the mixture at 30°C for one hour to facilitate the precipitation of the hydrochloride salt.[1]
-
Collect the precipitated crystals by filtration.[1]
-
Wash the crystals with methylene chloride.
-
Dry the product under vacuum to yield this compound hydrochloride.
Conclusion
The protocol detailed in this document provides an efficient and scalable method for the synthesis of this compound hydrochloride. The one-pot nature of the reaction, coupled with a straightforward purification by precipitation, makes this an industrially viable and practical approach for producing high-purity material on a large scale for pharmaceutical development.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 4. Buy this compound hydrochloride | 906820-08-4 [smolecule.com]
Application Notes and Protocols: Synthesis of 4-Fluoroisoquinoline-5-sulfonamides from Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroisoquinoline-5-sulfonyl chloride is a pivotal building block in medicinal chemistry, primarily utilized in the synthesis of a new generation of Rho-kinase (ROCK) inhibitors.[1] The isoquinoline sulfonamide scaffold is a well-established pharmacophore for ROCK inhibition, with notable examples including Fasudil and Ripasudil. The introduction of a fluorine atom at the 4-position of the isoquinoline ring has been shown to significantly enhance the potency and selectivity of these inhibitors. This document provides detailed protocols for the reaction of this compound with primary amines to generate a diverse library of sulfonamide derivatives for drug discovery and development.
The reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a stable sulfonamide bond and the elimination of hydrogen chloride. The reaction is typically conducted in the presence of a base to neutralize the HCl byproduct.
Signaling Pathway: Rho-Kinase (ROCK) Inhibition
The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in the regulation of the actin cytoskeleton. The RhoA/ROCK signaling pathway is implicated in numerous cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation. Dysregulation of this pathway is associated with the pathophysiology of various diseases, making ROCK a compelling therapeutic target.
4-Fluoroisoquinoline-5-sulfonamide derivatives act as ATP-competitive inhibitors of ROCK. They bind to the kinase domain of ROCK, preventing the phosphorylation of its downstream substrates, such as Myosin Light Chain Phosphatase (MLCP) and Myosin Light Chain (MLC). This inhibition ultimately leads to the relaxation of smooth muscle and other cellular effects relevant to the treatment of conditions like glaucoma, cardiovascular diseases, and neurological disorders.[1]
Figure 1: Rho-Kinase (ROCK) Signaling Pathway and Point of Inhibition.
Quantitative Data
The following table summarizes representative quantitative data for the reaction of this compound with a primary amine.
| Entry | Primary Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | (S)-(-)-2-Amino-1-propanol | Dichloromethane | Triethylamine | RT | 12 | 85 | Ohba et al., 2012 |
Further examples will be added as they become available in the literature.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-substituted 4-Fluoroisoquinoline-5-sulfonamides
This protocol is a general method adaptable for a range of primary amines.
Materials:
-
This compound hydrochloride
-
Primary amine of interest
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of the primary amine (1.2 equivalents) in anhydrous dichloromethane (0.2 M) was added triethylamine (2.5 equivalents).
-
The mixture was stirred at room temperature for 10 minutes.
-
This compound hydrochloride (1.0 equivalent) was added portion-wise over 5 minutes.
-
The reaction mixture was stirred at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture was diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product was purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 4-fluoroisoquinoline-5-sulfonamide.
Protocol 2: Synthesis of (S)-(-)-4-Fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide
This protocol describes the specific synthesis of a chiral sulfonamide derivative.[2]
Materials:
-
This compound hydrochloride
-
(S)-(-)-2-Amino-1-propanol
-
Anhydrous Dichloromethane (CH2Cl2)
-
Triethylamine (Et3N)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a stirred solution of (S)-(-)-2-amino-1-propanol (1.2 eq) in anhydrous dichloromethane at room temperature, triethylamine (2.5 eq) was added.
-
After stirring for 10 minutes, this compound hydrochloride (1.0 eq) was added in portions.
-
The reaction mixture was stirred at room temperature for 12 hours.
-
The mixture was then diluted with dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer was dried over anhydrous magnesium sulfate, filtered, and the solvent was removed under reduced pressure.
-
The resulting crude product was purified by silica gel column chromatography to yield (S)-(-)-4-fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide as a solid.
Experimental Workflow Visualization
Figure 2: General workflow for the synthesis of 4-fluoroisoquinoline-5-sulfonamides.
Safety Precautions
-
This compound is a reactive and potentially corrosive compound. Handle with care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction may be exothermic, especially during the addition of the sulfonyl chloride. For larger scale reactions, consider cooling the reaction mixture.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The reaction of this compound with primary amines provides a robust and versatile method for the synthesis of a wide range of sulfonamide derivatives. These compounds are of significant interest as potential therapeutic agents, particularly as inhibitors of Rho-kinase. The protocols outlined in this document offer a foundation for the exploration of this important chemical space in drug discovery programs.
References
Application Notes and Protocols for the Synthesis of Sulfonamide Derivatives Using 4-Fluoroisoquinoline-5-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroisoquinoline-5-sulfonyl chloride is a pivotal chemical intermediate in contemporary medicinal chemistry, primarily utilized as a building block for the synthesis of novel sulfonamide compounds. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1] The 4-fluoroisoquinoline scaffold is of particular interest in the development of targeted therapies, especially for kinase inhibitors. The strategic placement of a fluorine atom at the 4-position can significantly enhance the potency and selectivity of these compounds.[1]
These application notes provide a comprehensive guide to the synthesis of sulfonamide derivatives from this compound, with a focus on the preparation of Rho-kinase (ROCK) inhibitors. This document includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of the relevant signaling pathway and synthetic workflows to support researchers in drug discovery and development.
Primary Application: Synthesis of Rho-Kinase (ROCK) Inhibitors
A prominent application of this compound is in the synthesis of a new generation of Rho-kinase (ROCK) inhibitors.[1] ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are implicated in numerous cellular functions such as smooth muscle contraction, cell adhesion, and migration.[1] Dysregulation of the ROCK signaling pathway is associated with various diseases, including glaucoma, cardiovascular diseases, and neurological disorders, making it an attractive therapeutic target.[1]
The isoquinoline sulfonamide scaffold is a validated pharmacophore for ROCK inhibition, with notable examples like Fasudil and Ripasudil.[1] Ripasudil, a potent ROCK inhibitor used for the treatment of glaucoma and ocular hypertension, is synthesized using this compound as a key precursor.[2]
Rho-Kinase (ROCK) Signaling Pathway and Inhibition
The RhoA/ROCK signaling pathway plays a crucial role in cellular contractility. Activated RhoA (GTP-bound) binds to and activates ROCK, which then phosphorylates downstream substrates like Myosin Light Chain Phosphatase (MLCP), leading to its inactivation, and Myosin Light Chain (MLC), leading to its activation. This results in increased actomyosin contraction. Isoquinoline-based sulfonamide inhibitors, synthesized from this compound, act as ATP-competitive inhibitors of ROCK, preventing the phosphorylation of its substrates and thereby promoting smooth muscle relaxation and other cellular effects.[1]
Quantitative Data: Potency of Isoquinoline Sulfonamide ROCK Inhibitors
The following table summarizes the inhibitory activity of Ripasudil and other related isoquinoline-based ROCK inhibitors. This data is crucial for structure-activity relationship (SAR) studies and for benchmarking new derivatives.
| Compound Name | Structure | Target | IC₅₀ (nM) |
| Ripasudil | Synthesized from This compound | ROCK1 / ROCK2 | 51 / 19 |
| Fasudil | Synthesized from isoquinoline-5-sulfonyl chloride | ROCK2 | ~1900[3] |
| H-1152P | Synthesized from 4-methylisoquinoline-5-sulfonyl chloride | ROCK | 1.6 |
Note: IC₅₀ values can vary depending on the assay conditions. Data for Ripasudil and H-1152P are representative values from public sources.
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound Hydrochloride
This protocol outlines a scalable, one-pot synthesis adapted from established industrial processes, yielding the target compound with high regioselectivity and purity.[1]
Materials:
-
4-Fluoroisoquinoline sulfate
-
Liquid sulfur trioxide (SO₃)
-
Thionyl chloride (SOCl₂)
-
Methylene chloride (CH₂Cl₂)
-
Ice-cold water
-
Sodium bicarbonate (NaHCO₃)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
4N HCl in Ethyl Acetate (HCl/EtOAc)
-
Reaction vessel with appropriate stirring, cooling, and addition funnels
Procedure:
-
Sulfonation: In a suitable reaction vessel, charge liquid sulfur trioxide. Slowly add 4-fluoroisoquinoline sulfate while maintaining the internal temperature at 30°C. Stir the mixture for approximately 16 hours at this temperature.[1]
-
Chlorination: To the reaction mixture from the previous step, add thionyl chloride at 30°C. Heat the mixture to 70°C and stir for 4 hours. After the reaction is complete, allow the mixture to cool to 20°C.[1]
-
Quench: In a separate vessel, prepare a mixture of ice-cold water and methylene chloride. Slowly and carefully add the reaction mixture to the quench solution, ensuring the temperature does not exceed 5°C.[1]
-
Neutralization & Extraction: Neutralize the quenched mixture with a saturated solution of sodium bicarbonate. Separate the organic layer. Extract the aqueous layer with methylene chloride.
-
Workup: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter to remove the drying agent.[1]
-
Precipitation: To the filtrate, add 4N HCl in ethyl acetate dropwise while stirring. Stir the mixture to allow for the complete precipitation of the hydrochloride salt.[1]
-
Isolation: Collect the precipitated crystals by filtration, wash with methylene chloride, and dry under vacuum to yield this compound hydrochloride.[1]
References
Application Notes and Protocols for the Synthesis of Rho-Kinase Inhibitors Using 4-Fluoroisoquinoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of Rho-kinase (ROCK) inhibitors utilizing 4-fluoroisoquinoline-5-sulfonyl chloride as a key synthetic intermediate. This document includes detailed protocols for the synthesis of the intermediate and a subsequent ROCK inhibitor, methods for evaluating inhibitor potency and cellular activity, and relevant quantitative data for prominent isoquinoline-based inhibitors.
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that function as downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of the actin cytoskeleton and is deeply involved in fundamental cellular processes such as smooth muscle contraction, cell adhesion, migration, and proliferation. The dysregulation of this pathway has been implicated in the pathophysiology of a wide array of diseases, including hypertension, glaucoma, cancer metastasis, and neurological disorders, making ROCK a compelling therapeutic target.
The isoquinoline sulfonamide scaffold is a well-established pharmacophore for potent and selective ROCK inhibition. The introduction of a fluorine atom at the 4-position of the isoquinoline ring can significantly enhance the potency and selectivity of these inhibitors. This document outlines the synthesis of the key building block, this compound, and its subsequent use in the synthesis of a specific ROCK inhibitor, (S)-4-Fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline.
Signaling Pathway and Mechanism of Action
ROCK inhibitors are typically ATP-competitive, binding to the kinase domain of ROCK1 and ROCK2. This binding event prevents the phosphorylation of downstream substrates, most notably Myosin Light Chain Phosphatase (MLCP) via its myosin-binding subunit (MYPT1), and Myosin Light Chain (MLC). Inhibition of ROCK leads to an increase in the activity of MLCP, which dephosphorylates MLC, resulting in smooth muscle relaxation and modulation of cytoskeletal dynamics.
Application Notes and Protocols: Experimental Procedure for the Sulfonation of 4-Fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the sulfonation of 4-fluoroisoquinoline. This procedure is a critical step in the synthesis of various pharmacologically active compounds, particularly inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), which are significant in the research and development of treatments for a range of diseases. The protocol described here is for the synthesis of 4-fluoroisoquinoline-5-sulfonic acid, which is often subsequently converted to the corresponding sulfonyl chloride.
Introduction
Aromatic sulfonation is a widely utilized electrophilic aromatic substitution reaction in organic chemistry where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid (–SO₃H) group.[1] This functional group can increase the aqueous solubility of a molecule or serve as a versatile intermediate for further chemical modifications.[2] In the context of 4-fluoroisoquinoline, sulfonation is a key step in the synthesis of intermediates like 4-fluoroisoquinoline-5-sulfonyl chloride, which is crucial for producing ROCK inhibitors.[3] The reaction is typically performed using strong sulfonating agents like sulfur trioxide.[1]
Data Presentation
The following table summarizes the quantitative data for a representative laboratory-scale synthesis of 4-fluoroisoquinoline-5-sulfonic acid, which is then converted to this compound hydrochloride.
| Reagent/Product | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) | Molar Ratio |
| 4-Fluoroisoquinoline Sulfate | 245.24 | 33.33 | 0.136 | 1.0 |
| Liquid Sulfur Trioxide | 80.06 | 94.3 | 1.18 | 8.7 |
| Thionyl Chloride | 118.97 | 89.0 | 0.75 | 5.5 |
| This compound hydrochloride (Product) | 282.12 | 17.42 | 0.062 | - |
| Yield | 45.4% |
Note: The protocol often proceeds directly to the sulfonyl chloride. The yield is calculated for the final isolated product, this compound hydrochloride.[4]
Experimental Protocols
This section details a one-pot synthesis protocol that involves the sulfonation of 4-fluoroisoquinoline followed by chlorination to yield this compound hydrochloride.[3]
Materials and Equipment:
-
4-Fluoroisoquinoline sulfate
-
Liquid sulfur trioxide (SO₃)[3]
-
Thionyl chloride (SOCl₂)[3]
-
Methylene chloride (CH₂Cl₂)
-
Ice
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
4N HCl in Ethyl Acetate (HCl/EtOAc)
-
Reaction vessel equipped with a stirrer, thermometer, cooler, and dropping funnel
-
Filtration apparatus
-
Standard laboratory glassware
Safety Precautions:
This synthesis involves highly corrosive and reactive reagents such as liquid sulfur trioxide and thionyl chloride.[3] It must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. The quenching step is highly exothermic and requires careful temperature control.[3]
Procedure:
-
Sulfonation:
-
In a suitable reaction vessel, charge liquid sulfur trioxide (94.3 g, 1.18 mol).[4]
-
While maintaining the internal temperature between 26°C and 34°C, slowly add 4-fluoroisoquinoline sulfate (33.33 g, 0.136 mol).[4]
-
After the addition is complete, adjust the temperature to 30°C and stir the mixture for 13 hours.[4]
-
-
Chlorination:
-
Quenching and Extraction:
-
In a separate large vessel, prepare a mixture of ice (600 g), water (333 mL), and methylene chloride (500 mL), and cool it to below 0°C.[5]
-
Slowly and carefully add the reaction mixture to the ice-cold methylene chloride solution, ensuring the temperature does not exceed 5°C.[3]
-
Separate the organic layer.
-
Extract the aqueous layer with methylene chloride (333 mL).[4]
-
Combine the organic layers and wash with a saturated brine solution (166 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate, and then filter.[4]
-
-
Precipitation and Isolation:
-
Add methylene chloride to the dried filtrate to bring the total volume to approximately 1.2 L.[4]
-
While stirring at 18-21°C, add 4N HCl in ethyl acetate (41 mL) dropwise.[4]
-
Stir the mixture at 30°C for one hour to facilitate the precipitation of the hydrochloride salt.[4]
-
Collect the precipitated crystals by filtration.[4]
-
Wash the crystals with methylene chloride (110 mL) and dry under reduced pressure to obtain this compound hydrochloride as a white crystalline solid.[4]
-
Mandatory Visualization
Caption: Workflow for the one-pot synthesis of this compound HCl.
Caption: Inhibition of the Rho-Kinase (ROCK) signaling pathway by 4-fluoroisoquinoline derivatives.[3]
References
- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 2. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 3. benchchem.com [benchchem.com]
- 4. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 5. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
Application Notes & Protocols: Chlorination of 4-Fluoroisoquinoline-5-Sulfonic Acid
An initial search for the specific reaction "chlorination of 4-fluoroisoquinoline-5-sulfonic acid" did not yield direct, detailed protocols. This suggests that this particular transformation may not be widely published in readily available scientific literature. To provide a useful and scientifically sound document, the approach will be to construct a protocol based on established chemical principles and related, documented transformations of isoquinolines and sulfonic acids.
The term "chlorination" in this context can have two primary interpretations:
-
Electrophilic Aromatic Substitution: The introduction of a chlorine atom onto the isoquinoline ring. The positions of the existing fluoro and sulfonic acid groups will direct the location of this substitution.
-
Conversion of the Sulfonic Acid Group: The transformation of the sulfonic acid (-SO3H) group into a sulfonyl chloride (-SO2Cl) or its subsequent replacement by a chlorine atom.
This document will provide protocols for both plausible transformations, drawing from analogous reactions reported for similar substrates. All quantitative data and experimental details are based on these related examples and should be considered as starting points for optimization.
This document provides detailed procedures for two potential chlorination pathways of 4-fluoroisoquinoline-5-sulfonic acid, targeting researchers in organic synthesis and drug development.
Protocol 1: Conversion of Sulfonic Acid to Sulfonyl Chloride
This protocol details the conversion of the sulfonic acid group to a sulfonyl chloride. Sulfonyl chlorides are versatile intermediates, notably used in the synthesis of sulfonamides, which are a critical class of therapeutic agents.
Experimental Protocol
Objective: To synthesize 4-fluoro-5-chlorosulfonylisoquinoline from 4-fluoroisoquinoline-5-sulfonic acid.
Reagents and Materials:
-
4-fluoroisoquinoline-5-sulfonic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃) as solvent
-
Ice bath
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-fluoroisoquinoline-5-sulfonic acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (2.0-3.0 eq) to the suspension.
-
Add a catalytic amount of N,N-dimethylformamide (a few drops).
-
Allow the reaction mixture to slowly warm to room temperature and then heat to reflux (typically 40-50 °C for DCM).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully evaporate the solvent and excess oxalyl chloride under reduced pressure. It is crucial to use a trap to capture the corrosive and toxic vapors.
-
The resulting crude 4-fluoro-5-chlorosulfonylisoquinoline can be used directly in the next step or purified by recrystallization or column chromatography.
Quantitative Data (Representative)
The following table presents typical reaction parameters and outcomes for the conversion of aromatic sulfonic acids to sulfonyl chlorides, which can be used as a benchmark for the target reaction.
| Parameter | Value |
| Reactant Ratio (Substrate:SOCl₂) | 1 : 2.5 |
| Catalyst | DMF (catalytic) |
| Solvent | Dichloromethane |
| Reaction Temperature | Reflux (40 °C) |
| Reaction Time | 3 hours |
| Yield | 85-95% (typical) |
| Purity (crude) | >90% |
Workflow Diagram
Caption: Workflow for the synthesis of 4-fluoro-5-chlorosulfonylisoquinoline.
Protocol 2: Electrophilic Chlorination of the Isoquinoline Ring
This protocol describes the introduction of a chlorine atom onto the aromatic ring of 4-fluoroisoquinoline-5-sulfonic acid via electrophilic aromatic substitution. The sulfonic acid group is a deactivating meta-director, while the fluorine atom is a deactivating ortho-, para-director. The position of chlorination will be influenced by the combined directing effects of these two groups.
Experimental Protocol
Objective: To synthesize a chloro-derivative of 4-fluoroisoquinoline-5-sulfonic acid.
Reagents and Materials:
-
4-fluoroisoquinoline-5-sulfonic acid
-
N-Chlorosuccinimide (NCS)
-
Trifluoroacetic acid (TFA) or Sulfuric acid (H₂SO₄) as solvent and catalyst
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-fluoroisoquinoline-5-sulfonic acid (1.0 eq) in trifluoroacetic acid at room temperature.
-
Add N-Chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise to the solution. An exotherm may be observed.
-
Stir the reaction mixture at room temperature or gently heat to 40-60 °C to facilitate the reaction.
-
Monitor the formation of the product by HPLC or LC-MS. The reaction time can vary from 4 to 24 hours.
-
Upon completion, carefully pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water to remove excess acid.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data (Representative)
The following table summarizes typical conditions and results for the chlorination of activated or deactivated aromatic rings using NCS.
| Parameter | Value |
| Reactant Ratio (Substrate:NCS) | 1 : 1.1 |
| Solvent/Catalyst | Trifluoroacetic Acid |
| Reaction Temperature | 50 °C |
| Reaction Time | 12 hours |
| Yield | 70-85% (typical) |
| Purity (after precipitation) | >85% |
Logical Relationship Diagram
Caption: Factors influencing the position of electrophilic chlorination.
Safety Precautions
-
Both thionyl chloride and oxalyl chloride are highly corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Trifluoroacetic acid and sulfuric acid are strong, corrosive acids. Handle with extreme care.
-
N-Chlorosuccinimide is an irritant. Avoid inhalation of dust and contact with skin.
-
Ensure all glassware is thoroughly dried before use, especially for the conversion of the sulfonic acid to the sulfonyl chloride, to prevent unwanted side reactions.
Disclaimer: These protocols are based on established chemical principles and analogous reactions. The specific reactions for 4-fluoroisoquinoline-5-sulfonic acid may require optimization of conditions such as temperature, reaction time, and stoichiometry. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
Application Note and Protocol: High-Purity Synthesis and Purification of 4-Fluoroisoquinoline-5-sulfonyl Chloride via Hydrochloride Salt Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluoroisoquinoline-5-sulfonyl chloride is a pivotal intermediate in medicinal chemistry, primarily utilized in the synthesis of a new generation of Rho-kinase (ROCK) inhibitors.[1] These inhibitors are under investigation for a wide array of therapeutic applications, including glaucoma, cardiovascular diseases, and neurological disorders.[1][2] The isoquinoline sulfonamide structure is a well-established pharmacophore for ROCK inhibition, with drugs like Fasudil and Ripasudil serving as prominent examples.[1][3] The strategic placement of a fluorine atom at the 4-position of the isoquinoline ring can significantly augment the potency and selectivity of these inhibitors.[1]
This document details a robust and scalable one-pot synthesis for this compound, which is then efficiently purified by precipitation as its hydrochloride salt.[1][4][5] This method is designed for high regioselectivity, ensuring a high-purity yield of the desired 5-sulfonyl chloride isomer.[1] The formation of the hydrochloride salt is a critical step, facilitating straightforward isolation and purification of the final product from reaction by-products and positional isomers.[2][4][5]
Signaling Pathway: Rho-Kinase (ROCK) Inhibition
The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that is a key regulator of the actin cytoskeleton.[1] The RhoA/ROCK signaling pathway is integral to numerous cellular functions, such as smooth muscle contraction, cell adhesion, and migration.[1] The dysregulation of this pathway is implicated in the pathophysiology of several diseases. Inhibitors synthesized from this compound act as ATP-competitive inhibitors of ROCK, binding to its kinase domain and preventing the phosphorylation of downstream substrates, which ultimately leads to effects like smooth muscle relaxation.[1]
Caption: Rho-Kinase (ROCK) signaling pathway and its inhibition.
Experimental Protocol: One-Pot Synthesis and Purification
This protocol outlines a one-pot synthesis that proceeds through the sulfonation of 4-fluoroisoquinoline, followed by chlorination to yield the target compound, which is then purified as its hydrochloride salt.[1][2]
Materials and Equipment
-
4-Fluoroisoquinoline or 4-Fluoroisoquinoline sulfate
-
Sulfur trioxide (liquid) or Anhydrous sulfuric acid
-
Thionyl chloride (SOCl₂)
-
Methylene chloride (CH₂Cl₂)
-
Ice-cold water
-
Sodium bicarbonate (NaHCO₃)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
4N HCl in Ethyl Acetate (HCl/EtOAc)
-
Reaction vessel equipped with a stirrer, thermometer, condenser, and dropping funnel
-
Filtration apparatus
-
Standard laboratory glassware
Procedure
-
Sulfonation:
-
Chlorination:
-
Quenching:
-
Neutralization & Extraction:
-
Workup:
-
Precipitation of Hydrochloride Salt:
-
Isolation:
Experimental Workflow
The following diagram illustrates the sequential steps of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of the target compound.
Data Presentation
The following table summarizes representative quantitative data from a synthesis run, adapted from patent literature.[5][6]
| Parameter | Value |
| Starting Material | 4-Fluoroisoquinoline |
| Reagents | Anhydrous Sulfuric Acid, Thionyl Chloride |
| Precipitating Agent | 4N HCl in Ethyl Acetate (41 mL) |
| Solvent | Methylene Chloride |
| Final Product | This compound HCl |
| Yield | 17.42 g (45.4%) |
| Appearance | White crystals |
| Purity (HPLC) | 99.64% (vs. 0.36% 8-position isomer) |
Safety Information
-
This synthesis involves highly corrosive and reactive reagents, including sulfur trioxide and thionyl chloride.[1]
-
All procedures must be conducted in a well-ventilated fume hood by properly trained personnel.
-
Appropriate personal protective equipment (PPE), such as safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.
-
The quenching step is highly exothermic and requires strict temperature control to prevent a runaway reaction.[1]
Conclusion
The described one-pot protocol provides an efficient and scalable method for producing high-purity this compound hydrochloride.[1] The purification by precipitation of the hydrochloride salt is a straightforward and effective technique that avoids the need for chromatographic purification, making it a practical approach for generating this key therapeutic intermediate on a large scale.[1][4] This enables further research and development of novel therapeutics targeting the Rho-kinase signaling pathway.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound hydrochloride | 906820-08-4 [smolecule.com]
- 3. This compound Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 5. EP1852421A1 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 6. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Fluoroisoquinoline-5-sulfonyl Chloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the applications of 4-fluoroisoquinoline-5-sulfonyl chloride in drug discovery, with a particular focus on the development of Rho-kinase (ROCK) inhibitors. This document includes detailed experimental protocols, quantitative data, and visual diagrams to support researchers in this field.
Introduction
This compound is a pivotal building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a new generation of therapeutic agents.[1][2] Its isoquinoline core is a privileged structure in drug discovery, known to interact with a variety of biological targets.[2] The presence of a fluorine atom at the 4-position can enhance the potency and selectivity of drug candidates, while the highly reactive 5-sulfonyl chloride group allows for the straightforward synthesis of sulfonamide derivatives.[1][2] This reactivity makes it an essential tool for creating diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[2] The most prominent application of this compound is in the development of ROCK inhibitors for various therapeutic areas, including glaucoma, cardiovascular diseases, and neurological disorders.[1]
Application: Synthesis of Rho-Kinase (ROCK) Inhibitors
The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a crucial regulator of cellular processes such as smooth muscle contraction, cell adhesion, migration, and proliferation.[1] Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases.[1] Consequently, ROCK has emerged as a significant therapeutic target.
Isoquinoline-based sulfonamides are a well-established class of ROCK inhibitors.[1] this compound is a key precursor for the synthesis of potent and selective ROCK inhibitors, most notably Ripasudil.[3] Ripasudil (trade name Glanatec™) is a ROCK inhibitor approved in Japan for the treatment of glaucoma and ocular hypertension.[3][4] It functions by increasing the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.[4][5]
The synthesis of Ripasudil involves the coupling of this compound with (S)-2-methyl-1,4-diazepane.[6] The resulting sulfonamide, Ripasudil, exhibits potent inhibitory activity against ROCK1 and ROCK2.
Quantitative Data: In Vitro Activity of Ripasudil
The following table summarizes the in vitro inhibitory activity of Ripasudil, a prominent drug candidate synthesized using this compound.
| Compound | Target | IC50 (nM) | Reference |
| Ripasudil | ROCK1 | 51 | [1] |
| Ripasudil | ROCK2 | 19 | [1] |
Signaling Pathway: Rho-Kinase (ROCK) Inhibition in Glaucoma
The RhoA/ROCK signaling pathway plays a critical role in regulating aqueous humor outflow in the eye.[7] In glaucomatous conditions, increased ROCK activity in the trabecular meshwork leads to cytoskeletal changes that impede aqueous humor outflow, resulting in elevated intraocular pressure (IOP).[8][9] ROCK inhibitors, such as Ripasudil, counteract this by inhibiting ROCK, leading to the relaxation of the trabecular meshwork, increased outflow, and a reduction in IOP.[5][7] Furthermore, ROCK inhibitors have shown neuroprotective effects on retinal ganglion cells, which are progressively lost in glaucoma.[7][8]
Caption: Rho-Kinase signaling pathway and its inhibition by Ripasudil.
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound Hydrochloride
This protocol describes a robust, one-pot synthesis of this compound hydrochloride, which is a key intermediate. The process involves the sulfonation of 4-fluoroisoquinoline followed by chlorination.
Materials:
-
4-Fluoroisoquinoline
-
Sulfuric anhydride (SO₃)
-
Thionyl chloride (SOCl₂)
-
Hydrochloric acid (HCl) in ethyl acetate
-
Methylene chloride
-
Ice
-
Sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Sulfonation: In a suitable reaction vessel, react 4-fluoroisoquinoline with sulfuric anhydride to form 4-fluoroisoquinoline-5-sulfonic acid.[7] This step is typically performed at a controlled temperature.
-
Chlorination: To the reaction mixture containing the sulfonic acid, add a halogenating agent such as thionyl chloride.[7] Heat the mixture to facilitate the conversion of the sulfonic acid to the sulfonyl chloride.
-
Work-up: After the reaction is complete, carefully quench the reaction mixture with ice-cold water.
-
Extraction: Extract the aqueous mixture with methylene chloride.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate and filter.
-
Precipitation: To the filtrate, add a solution of HCl in ethyl acetate to precipitate the hydrochloride salt of this compound.
-
Isolation: Collect the precipitate by filtration, wash with a suitable solvent like methylene chloride, and dry under vacuum to yield the final product.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Synthesis of a ROCK Inhibitor (Ripasudil) using this compound
This protocol provides a representative method for the synthesis of Ripasudil, a potent ROCK inhibitor, from this compound.
Materials:
-
This compound hydrochloride
-
(S)-tert-butyl 2-methyl-1,4-diazepane-1-carboxylate
-
Triethylamine (TEA) or another suitable base
-
Acetonitrile (MeCN) or another suitable solvent
-
Trifluoroacetic acid (TFA) or HCl for deprotection
-
Methylene chloride
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Coupling Reaction: Dissolve this compound hydrochloride and (S)-tert-butyl 2-methyl-1,4-diazepane-1-carboxylate in a suitable solvent like acetonitrile.[6] Add a base such as triethylamine to neutralize the hydrochloride salt and facilitate the reaction. Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like methylene chloride.
-
Purification of Intermediate: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected Ripasudil intermediate.
-
Deprotection: Dissolve the Boc-protected intermediate in a suitable solvent such as methylene chloride. Add trifluoroacetic acid or a solution of HCl in an appropriate solvent to remove the Boc protecting group.[6] Stir the reaction mixture at room temperature until the deprotection is complete.
-
Isolation of Final Product: Remove the solvent and any excess acid under reduced pressure. The crude product can be purified by recrystallization or chromatography to yield Ripasudil as a salt (e.g., hydrochloride).
This generalized protocol illustrates the key steps in utilizing this compound for the synthesis of advanced drug candidates. Researchers should consult specific literature for detailed reaction conditions and characterization data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ripasudil hydrochloride hydrate: targeting Rho kinase in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Rho/Rho-associated kinase pathway in glaucoma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Rho/Rho-associated kinase pathway in glaucoma (Review). | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoroisoquinoline-5-Sulfonyl Chloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride. Below you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Question: Why is the yield of my this compound unexpectedly low?
Answer: Low yields can result from several factors throughout the synthetic process. Consider the following troubleshooting steps:
-
Starting Material Quality: Ensure the high purity of the 4-fluoroisoquinoline starting material. Impurities can lead to side reactions and lower the yield of the desired product.[1] It is also crucial to use anhydrous sulfuric acid and high-quality thionyl chloride.
-
Reaction Conditions:
-
Temperature Control: The sulfonation and chlorination steps are temperature-sensitive.[2][3] Maintaining the recommended temperature ranges is critical for optimal yield and to minimize byproduct formation. For instance, the initial sulfonation with liquid sulfur trioxide should be maintained at 30°C, while the subsequent chlorination with thionyl chloride is heated to 70°C.[2]
-
Reaction Time: Ensure that each step of the reaction is allowed to proceed to completion. Monitoring the reaction progress using techniques like TLC or LC-MS can help determine the optimal reaction time.[1] The sulfonation step typically requires stirring for 16 hours, and the chlorination step for 4 hours.[2]
-
-
Reagent Stoichiometry: An incorrect ratio of reactants can significantly impact the yield.[1] It is important to use the correct molar equivalents of 4-fluoroisoquinoline, sulfur trioxide, and thionyl chloride as specified in the protocol.
-
Moisture Sensitivity: The reagents used in this synthesis, particularly thionyl chloride and sulfur trioxide, are sensitive to moisture. The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of these reagents and the sulfonyl chloride product.[1]
-
Workup and Isolation: Losses can occur during the quenching, extraction, and precipitation steps. The quenching of the reaction mixture in ice-water must be done slowly to control the exothermic reaction.[2] Inefficient extraction or incomplete precipitation of the hydrochloride salt will also lead to a lower isolated yield.
Question: My final product contains a significant amount of the 8-sulfonyl chloride isomer. How can I improve the regioselectivity?
Answer: The formation of the undesired 8-sulfonyl chloride isomer is a common issue. The one-pot synthesis protocol is designed for high regioselectivity, favoring the 5-isomer.[2] However, if you are experiencing issues with regioselectivity, consider the following:
-
Reaction Temperature: The sulfonation temperature can influence the position of the sulfonyl group. Adhering to the 30°C reaction temperature for the sulfonation step is crucial for maximizing the yield of the 5-isomer.[2][3]
-
Purification Method: The hydrochloride salt precipitation step is key to separating the 5-isomer from the 8-isomer.[4] The this compound hydrochloride is less soluble and will preferentially precipitate, allowing for the removal of the more soluble 8-isomer.[4] Ensure that the precipitation is carried out at the recommended temperature of 18 to 21°C.[4]
Question: The reaction seems to stall and does not go to completion. What could be the cause?
Answer: A stalled reaction can be due to several factors:
-
Inadequate Mixing: In a large-scale synthesis, ensure that the stirring is efficient to maintain a homogeneous reaction mixture.
-
Reagent Quality: The purity of the reagents is critical. Old or decomposed thionyl chloride or sulfur trioxide will not be effective.
-
Low Temperature: If the reaction temperature is too low, the reaction rate may be significantly reduced.[1] Ensure that the heating for the chlorination step reaches and is maintained at 70°C.[2]
Frequently Asked Questions (FAQs)
What is the role of sulfur trioxide in the reaction?
Sulfur trioxide is the sulfonating agent. It reacts with 4-fluoroisoquinoline to form 4-fluoroisoquinoline-5-sulfonic acid.[4][5]
Why is thionyl chloride used in the second step?
Thionyl chloride is a halogenating agent that converts the 4-fluoroisoquinoline-5-sulfonic acid intermediate into the final product, this compound.[4][5]
Why is the product isolated as a hydrochloride salt?
Isolating the product as a hydrochloride salt facilitates its purification by precipitation.[4] This method is particularly effective in separating the desired 5-sulfonyl chloride isomer from the undesired 8-sulfonyl chloride isomer.[4]
What are the main applications of this compound?
This compound is a key intermediate in the synthesis of Rho-kinase (ROCK) inhibitors.[2] These inhibitors have therapeutic potential in treating various conditions, including glaucoma, cardiovascular diseases, and neurological disorders.[2]
Quantitative Data Summary
The following table summarizes the quantitative data from a representative large-scale synthesis of this compound hydrochloride.[2][4]
| Reagent/Product | Amount (kg) | Molar Equivalent |
| 4-Fluoroisoquinoline | 9.40 | 1.0 |
| Sulfuric Acid (for salt formation) | 6.58 | 1.05 |
| Liquid Sulfur Trioxide | 47.7 | 9.33 |
| Thionyl Chloride | - | - |
| Product | ||
| This compound hydrochloride | 17.42 g (from 750g starting material) | 45.4% Yield |
Detailed Experimental Protocol
This protocol describes a one-pot synthesis for this compound hydrochloride.[2][3][4]
1. Formation of 4-Fluoroisoquinoline Sulfate:
-
Dissolve 4-fluoroisoquinoline (9.40 kg, 63.9 mol) in acetone (35 L).
-
While maintaining the internal temperature at 5 ± 5°C, carefully add sulfuric acid (6.58 kg, 67.1 mol) dropwise.
-
Stir the mixture for two hours.
-
Collect the precipitated crystals by filtration, wash with acetone (28 L), and dry under reduced pressure to yield 4-fluoroisoquinoline sulfate.
2. Sulfonation:
-
In a suitable reactor, charge liquid sulfur trioxide (47.7 kg, 596 mol).
-
Slowly add the 4-fluoroisoquinoline sulfate, maintaining the internal temperature at 30°C.
-
Stir the mixture at 30°C for 16 hours.
3. Chlorination:
-
To the reaction mixture, add thionyl chloride at 30°C.
-
Heat the mixture to 70°C and stir for 4 hours.
-
After the reaction is complete, cool the mixture to 20°C.
4. Quench and Extraction:
-
In a separate vessel, prepare a mixture of ice (200 kg) and methylene chloride (320 kg) and cool it to below 5°C.
-
Slowly add the reaction mixture to the ice/methylene chloride slurry, ensuring the temperature does not exceed 5°C.
-
Neutralize the mixture with sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with methylene chloride.
5. Workup and Precipitation:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer with sodium sulfate and filter.
-
To the filtrate, add 4N HCl in ethyl acetate at 18 to 21°C.
-
Stir the mixture at 30°C for one hour to allow for the precipitation of the hydrochloride salt.
6. Isolation:
-
Filter the precipitated crystals.
-
Wash the crystals with methylene chloride and dry to obtain this compound hydrochloride.
Visualizations
Caption: Experimental workflow for the one-pot synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
Caption: Rho-Kinase (ROCK) signaling pathway and inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 4. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 5. Buy this compound hydrochloride | 906820-08-4 [smolecule.com]
managing exothermic reactions in 4-fluoroisoquinoline-5-sulfonyl chloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most robust and scalable method is a one-pot synthesis involving the sulfonation of 4-fluoroisoquinoline with sulfur trioxide, followed by chlorination with a halogenating agent like thionyl chloride.[1][2][3] This process is designed for high regioselectivity, yielding the desired 5-sulfonyl chloride isomer with high purity.[1]
Q2: What are the primary applications of this compound?
A2: It is a critical building block in medicinal chemistry, most notably for the synthesis of Rho-kinase (ROCK) inhibitors.[1] These inhibitors are under investigation for treating a wide range of diseases, including glaucoma, cardiovascular diseases, and neurological disorders.[1][2]
Q3: What are the main safety hazards associated with this synthesis?
A3: The synthesis involves highly corrosive and reactive reagents such as sulfur trioxide and thionyl chloride.[1] The quenching step of the reaction mixture with water is highly exothermic and poses a significant risk of a runaway reaction if not properly controlled.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn, and all procedures should be conducted in a well-ventilated fume hood.[1]
Q4: How can the product be purified and isolated?
A4: The product is often isolated as a hydrochloride salt, which facilitates purification.[1][2] This is typically achieved by adding hydrochloric acid to the final reaction mixture to precipitate the salt, which can then be collected by filtration.[1][3]
Troubleshooting Guide
Issue 1: Runaway Exothermic Reaction During Quenching
-
Symptom: A rapid and uncontrolled increase in temperature and pressure upon adding the reaction mixture to the ice-cold water and methylene chloride.
-
Cause: The reaction between the unreacted sulfonylating/chlorinating agents (e.g., sulfur trioxide, thionyl chloride) and water is extremely exothermic.[1]
-
Solution:
-
Slow Addition: Add the reaction mixture to the quench solution very slowly and in small portions.
-
Vigorous Stirring: Ensure the quench solution is vigorously stirred to dissipate heat effectively.
-
Low Temperature: Maintain the temperature of the quench solution below 5°C throughout the addition process.[1] Use an ice-salt bath for efficient cooling.
-
Adequate Cooling Capacity: Ensure the cooling bath has sufficient capacity to absorb the heat generated.
-
Issue 2: Low Yield of the Desired Product
-
Symptom: The final isolated yield of this compound hydrochloride is significantly lower than expected.
-
Cause:
-
Solution:
-
Reaction Monitoring: Monitor the progress of the sulfonation and chlorination steps using appropriate analytical techniques (e.g., TLC, NMR) to ensure completion.
-
Temperature Control: Strictly adhere to the recommended reaction temperatures for each step (e.g., 30°C for sulfonation, 70°C for chlorination).[1]
-
Reagent Quality: Use high-quality, anhydrous reagents to prevent unwanted side reactions.
-
Issue 3: Product is an Oil or Fails to Precipitate as a Hydrochloride Salt
-
Symptom: The final product does not solidify or precipitate upon the addition of HCl/EtOAc.
-
Cause:
-
Presence of impurities that inhibit crystallization.
-
Insufficient concentration of the product in the solvent.
-
Use of an inappropriate solvent for precipitation.
-
-
Solution:
-
Solvent Evaporation: Carefully concentrate the filtrate to increase the product concentration before adding the HCl solution.
-
Solvent Exchange: Consider replacing the solvent with one in which the hydrochloride salt is less soluble.
-
Seeding: If a small amount of solid product is available, use it to seed the solution to induce crystallization.
-
Purification: Purify the crude product by column chromatography before attempting precipitation.
-
Quantitative Data Summary
The following table summarizes quantitative data from a representative large-scale synthesis of this compound hydrochloride.[1]
| Parameter | Value |
| Starting Material | 4-Fluoroisoquinoline Sulfate |
| Reagent 1 | Liquid Sulfur Trioxide |
| Reagent 2 | Thionyl Chloride |
| Sulfonation Temperature | 30°C |
| Sulfonation Time | 16 hours |
| Chlorination Temperature | 70°C |
| Chlorination Time | 4 hours |
| Quench Temperature | < 5°C |
| Precipitation Temperature | 30°C |
| Precipitation Time | 1 hour |
Experimental Protocols
One-Pot Synthesis of this compound Hydrochloride [1]
This protocol is adapted from established industrial processes and is designed for high regioselectivity.[1]
Materials:
-
4-Fluoroisoquinoline sulfate
-
Liquid sulfur trioxide
-
Thionyl chloride (SOCl₂)
-
Methylene chloride (CH₂Cl₂)
-
Ice
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
4N HCl in Ethyl Acetate (HCl/EtOAc)
Procedure:
-
Sulfonation: In a suitable reaction vessel, add 4-fluoroisoquinoline sulfate to liquid sulfur trioxide at 30°C. Stir the mixture for 16 hours.[1]
-
Chlorination: To the reaction mixture, add thionyl chloride at 30°C. Heat the mixture to 70°C and stir for 4 hours.[1]
-
Quenching: After cooling the reaction mixture, slowly add it to a vigorously stirred mixture of ice-cold water and methylene chloride, ensuring the temperature is maintained below 5°C.[1]
-
Neutralization and Extraction: Neutralize the aqueous layer with sodium bicarbonate. Separate the organic layer and extract the aqueous layer with methylene chloride.[1]
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Precipitation: Add 4N HCl/EtOAc to the filtrate and stir for one hour to precipitate the hydrochloride salt.[1]
-
Isolation: Collect the precipitate by filtration, wash with methylene chloride, and dry to obtain this compound hydrochloride.[1]
Visualizations
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting a runaway exothermic reaction.
Caption: Rho-Kinase (ROCK) signaling pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound hydrochloride | 906820-08-4 [smolecule.com]
- 3. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 4. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Fluoroisoquinoline-5-Sulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-fluoroisoquinoline-5-sulfonyl chloride and its hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the purification of this compound?
A1: The primary challenge is the removal of positional isomers, particularly 4-fluoroisoquinoline-8-sulfonyl chloride, which can form as a byproduct during the sulfonation step. Separating these isomers is crucial for obtaining a high-purity final product.
Q2: What is the recommended method for purifying this compound?
A2: The most effective and scalable method is the selective precipitation of the desired product as a hydrochloride salt.[1] By adding hydrochloric acid (e.g., 4N HCl in ethyl acetate) to the organic extract containing the sulfonyl chloride, the 5-isomer precipitates as a hydrochloride salt, leaving the undesired isomers in the solution.[2] This "one-pot" synthesis and purification approach is efficient and avoids complex chromatographic procedures.[3]
Q3: My final product is an oil and won't crystallize. What should I do?
A3: If the hydrochloride salt fails to precipitate or appears as an oil, it could be due to the presence of significant impurities or residual solvent. First, ensure the purity of your crude product is reasonably high. If impurities are suspected, consider a preliminary purification step like a quick filtration through a silica plug. Trituration, the process of washing the oil with a solvent in which the product is poorly soluble (such as hexanes or diethyl ether), can help remove impurities and induce solidification.
Q4: What are common impurities other than positional isomers?
A4: A frequent impurity is 4-fluoroisoquinoline-5-sulfonic acid, which forms due to the hydrolysis of the sulfonyl chloride in the presence of water. To minimize this, it is crucial to use anhydrous reagents and solvents and to perform the reaction under an inert atmosphere. The sulfonic acid is more polar and can typically be removed during an aqueous workup.
Q5: How should I store this compound hydrochloride to prevent degradation?
A5: The compound should be stored in an inert atmosphere (e.g., under argon or nitrogen) at a low temperature, typically between 2-8°C. This minimizes degradation, primarily through hydrolysis, as sulfonyl chlorides are sensitive to moisture.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Precipitated Hydrochloride Salt | 1. Incomplete sulfonation or chlorination reactions.2. The product is partially soluble in the precipitation solvent mixture.3. The pH of the aqueous wash was not optimal, leading to product loss. | 1. Monitor reaction progress using TLC or LC-MS to ensure completion.2. Ensure the correct ratio of solvents is used during precipitation. You may need to concentrate the organic solution before adding HCl.3. During the workup, ensure the aqueous layer is saturated with brine to reduce the solubility of the organic product. |
| Contamination with 8-Sulfonyl Chloride Isomer | 1. Suboptimal reaction temperature during sulfonation.2. Insufficiently selective precipitation. | 1. Maintain strict temperature control during the sulfonation step as described in the protocol.2. Ensure slow addition of the HCl solution during precipitation to promote selective crystallization of the 5-isomer. |
| Presence of 4-Fluoroisoquinoline-5-Sulfonic Acid in Final Product | 1. Use of non-anhydrous reagents or solvents.2. Exposure of the reaction mixture or product to atmospheric moisture. | 1. Use freshly dried solvents and high-purity, dry reagents.2. Perform the reaction and workup under an inert atmosphere (nitrogen or argon).3. If sulfonic acid is present, it can often be removed by washing the organic solution with a saturated sodium bicarbonate solution, which will extract the acidic sulfonic acid into the aqueous layer. |
| Broad or Tailing Peaks in HPLC/LC-MS Analysis | 1. Interaction of the basic isoquinoline nitrogen with the silica stationary phase.2. The presence of acidic impurities. | 1. Use a mobile phase containing a small amount of a modifier, such as trifluoroacetic acid (TFA) or formic acid (0.1%), to suppress silanol interactions.2. For preparative chromatography, adding a small amount of a volatile acid like acetic acid to the mobile phase can improve peak shape. |
| Product Degradation Over Time | 1. Improper storage conditions (exposure to moisture and/or high temperatures). | 1. Store the final product in a tightly sealed container under an inert atmosphere in a refrigerator (2-8°C). |
Data Presentation
Table 1: Quantitative Data for a Representative Large-Scale Synthesis and Purification
| Parameter | Value | Reference |
| Starting Material | 4-Fluoroisoquinoline | [2] |
| Yield of Hydrochloride Salt | 45.4% | [2] |
| Purity (HPLC) | 99.64% (5-isomer) | [2] |
| Major Impurity (HPLC) | 0.36% (8-isomer) | [2] |
Experimental Protocols
Protocol 1: One-Pot Synthesis and Purification by Precipitation
This protocol is adapted from established industrial processes for high regioselectivity and purity.[1]
1. Sulfonation:
-
In a suitable reaction vessel under an inert atmosphere, charge liquid sulfur trioxide.
-
Slowly add 4-fluoroisoquinoline sulfate while maintaining the internal temperature at 30°C.
-
Stir the mixture for approximately 16 hours at 30°C.
2. Chlorination:
-
To the same reaction vessel, add thionyl chloride at 30°C.
-
Heat the mixture to 70°C and stir for 4 hours.
-
After the reaction is complete, allow the mixture to cool to 20°C.
3. Quench and Extraction:
-
In a separate vessel, prepare a mixture of ice-cold water and methylene chloride.
-
Slowly and carefully add the reaction mixture to the ice-cold quench solution, ensuring the temperature does not exceed 5°C.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with additional methylene chloride.
4. Workup and Precipitation:
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
To the filtrate, slowly add a solution of 4N HCl in ethyl acetate at 18-21°C.
-
Stir the mixture at 30°C for one hour to allow for the complete precipitation of the hydrochloride salt.
5. Isolation:
-
Collect the precipitated crystals by filtration.
-
Wash the filter cake with cold methylene chloride.
-
Dry the purified this compound hydrochloride under vacuum.
Mandatory Visualization
Signaling Pathway and Experimental Workflow
This compound is a key intermediate in the synthesis of Rho-kinase (ROCK) inhibitors like Ripasudil.[4] The ROCK signaling pathway plays a crucial role in regulating cellular functions such as smooth muscle contraction and cell adhesion.[5] Dysregulation of this pathway is implicated in various diseases, making ROCK inhibitors a significant area of therapeutic research.[5]
Caption: Rho-Kinase (ROCK) signaling pathway and points of therapeutic inhibition.
Caption: Experimental workflow for the purification of this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 3. Buy this compound hydrochloride | 906820-08-4 [smolecule.com]
- 4. This compound Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride, a key intermediate in the development of Rho-kinase (ROCK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and industrially scalable method is a one-pot synthesis that begins with 4-fluoroisoquinoline.[1][2][3] This process involves two main steps:
-
Sulfonation: 4-fluoroisoquinoline is reacted with a sulfonating agent, typically sulfur trioxide (SO₃) in the presence or absence of sulfuric acid, to form the intermediate 4-fluoroisoquinoline-5-sulfonic acid.[2][3]
-
Chlorination: The sulfonic acid intermediate is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride, to yield the final product, this compound.[1][2][3]
The product is often isolated as a hydrochloride salt to facilitate purification.[1][3]
Q2: What are the critical safety precautions to consider during this synthesis?
A2: This synthesis involves highly corrosive and reactive reagents.[1] Key safety precautions include:
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Exothermic Reactions: The sulfonation and quenching steps are highly exothermic and require careful temperature control to prevent runaway reactions.[1] Reagents should be added slowly, and adequate cooling (e.g., an ice bath) should be readily available.
-
Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the product.[4]
Q3: How can the product be purified from its positional isomer?
A3: A common side product in this synthesis is the 4-fluoroisoquinoline-8-sulfonyl chloride isomer.[3][5] A highly effective method for purifying the desired 5-isomer is through the formation of its hydrochloride salt.[1][3] The 5-sulfonyl chloride hydrochloride salt has different solubility properties than the 8-isomer, allowing for its selective precipitation and isolation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete sulfonation of the starting material. | - Ensure a sufficient excess of the sulfonating agent is used. - Increase the reaction time or temperature for the sulfonation step, while carefully monitoring for the formation of byproducts.[4] |
| Incomplete conversion of the sulfonic acid to the sulfonyl chloride. | - Use an adequate excess of the chlorinating agent. - Ensure the reaction is performed under strictly anhydrous conditions.[4] | |
| Product is an oil or fails to crystallize | Presence of impurities. | - Purify the crude product by flash chromatography. - Attempt to precipitate the product as its hydrochloride salt.[3] |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum. | |
| Presence of 4-fluoroisoquinoline-5-sulfonic acid in the final product | Incomplete chlorination. | - Increase the amount of chlorinating agent. - Extend the reaction time or increase the temperature for the chlorination step. |
| Hydrolysis of the sulfonyl chloride during workup. | - Perform aqueous washes quickly and at low temperatures. - Immediately extract the product into a non-polar organic solvent after quenching the reaction.[4] | |
| Improper storage. | - Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from atmospheric moisture.[4] | |
| Formation of a significant amount of the 8-sulfonyl chloride isomer | Suboptimal reaction temperature during sulfonation. | - Carefully control the temperature during the addition of the sulfonating agent and throughout the sulfonation reaction. The optimal temperature may need to be determined empirically for your specific setup. |
| Incorrect ratio of reactants. | - Investigate the effect of varying the ratio of 4-fluoroisoquinoline to the sulfonating agent. |
Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound hydrochloride.
| Parameter | Value | Reference |
| Purity of this compound hydrochloride | ≥97-98% | [6][7] |
| Ratio of 5-isomer to 8-isomer after purification | 99.68 : 0.32 | [5][8] |
| Yield | 40.7% | [5][8] |
Experimental Protocol: One-Pot Synthesis of this compound Hydrochloride
This protocol is adapted from established industrial processes.[1]
Materials:
-
4-Fluoroisoquinoline
-
Sulfuric acid
-
Sulfur trioxide (or fuming sulfuric acid)
-
Thionyl chloride
-
Methylene chloride
-
Ice-cold water
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
4N HCl in Ethyl Acetate
Procedure:
-
Sulfonation:
-
In a suitable reaction vessel, dissolve 4-fluoroisoquinoline in sulfuric acid, maintaining the temperature between 10-40°C.
-
Slowly add sulfur trioxide to the solution, keeping the temperature between 30-50°C.
-
Stir the reaction mixture at 20-40°C for 10-15 hours.[8]
-
-
Chlorination:
-
Workup and Quenching:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a vigorously stirred mixture of ice-cold water and methylene chloride, ensuring the temperature does not exceed 5°C.[1]
-
Neutralize the aqueous layer with a sodium bicarbonate solution.
-
Separate the organic layer.
-
-
Extraction and Drying:
-
Extract the aqueous layer with methylene chloride.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Precipitation and Isolation:
-
To the filtrate, add 4N HCl in ethyl acetate while stirring.
-
Stir the mixture to allow for the complete precipitation of the hydrochloride salt.
-
Collect the precipitate by filtration, wash with methylene chloride, and dry under vacuum to yield this compound hydrochloride.
-
Visualizing the Synthesis and Troubleshooting
Synthesis Pathway and a Key Side Reaction
Caption: Main reaction pathway and formation of the 8-isomer.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and address low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound hydrochloride | 906820-08-4 [smolecule.com]
- 3. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. EP1852421B1 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 6. This compound: Superior Grade at Attractive Price [chemvonbiotech.com]
- 7. chemscene.com [chemscene.com]
- 8. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
optimizing temperature control during the quenching of 4-fluoroisoquinoline-5-sulfonyl chloride reaction
Welcome to the technical support center for the synthesis involving 4-fluoroisoquinoline-5-sulfonyl chloride. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes, with a specific focus on the critical quenching step.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the quenching of the this compound reaction?
A1: The most critical parameter is temperature. The quenching of sulfonyl chlorides is often highly exothermic, and improper temperature control can lead to a range of issues, including decreased yield, increased impurity formation, and potential safety hazards due to thermal runaway.[1][2] Maintaining a low and consistent temperature throughout the quenching process is essential for a successful reaction.
Q2: What are the primary side reactions to be aware of during the aqueous workup of my reaction?
A2: The main side reaction of concern is the hydrolysis of the this compound to the corresponding sulfonic acid.[3][4] This occurs when the sulfonyl chloride reacts with water, a common quenching agent. This hydrolysis is accelerated at higher temperatures, making cold quenching conditions crucial for minimizing this impurity.[3] Another potential side reaction, particularly if an amine is involved in the synthesis, is di-sulfonylation, where a primary amine reacts with two equivalents of the sulfonyl chloride.[4]
Q3: How can I monitor the progress of my reaction to determine the optimal time for quenching?
A3: The progress of the reaction should be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] Quenching should be initiated only when the starting material is consumed to the desired extent. Relying solely on reaction times from literature can be misleading as slight variations in starting materials or conditions can alter the reaction rate.
Q4: My crude product is an oil, but I expect a solid. What could be the issue?
A4: The presence of residual chlorinated solvents, such as dichloromethane (DCM) or chloroform, can cause the product to remain oily even after concentration. Standard rotary evaporation may not be sufficient to remove these tightly bound solvents. If an oily product is obtained when a solid is expected, trying a high-vacuum line to remove residual solvent may be beneficial. Additionally, the formation of side products can also result in an oily consistency.
Q5: Can the choice of quenching agent affect the outcome of the reaction?
A5: Yes, the choice of quenching agent is important. While water is commonly used, its reactivity with the sulfonyl chloride necessitates careful temperature control. For some applications, pouring the reaction mixture onto a mixture of ice and a water-immiscible organic solvent can facilitate better temperature control and immediate extraction of the product away from the aqueous phase, thereby minimizing hydrolysis.[6] The rate of addition of the reaction mixture to the quenching agent is also critical to prevent localized overheating.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Before quenching, ensure the reaction has gone to completion by monitoring via TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature if the desired product is stable under those conditions.[5] |
| Product Loss During Workup | The desired product may have some solubility in the aqueous layer. It is advisable to check the aqueous layer for your product via TLC or HPLC before discarding it. If significant product is present, perform additional extractions with a suitable organic solvent. |
| Hydrolysis of the Product | The primary cause of yield loss is often hydrolysis to the sulfonic acid. Ensure the quenching is performed at a sufficiently low and controlled temperature (see Table 1). Pouring the reaction mixture slowly onto a vigorously stirred ice/water slurry is a standard and effective method.[3] |
| Degradation of Product | The this compound may be unstable to the workup conditions. If you suspect your product is sensitive to acid or base used during the workup, you can test its stability on a small scale before performing the full workup.[7] |
Issue 2: High Levels of 4-Fluoroisoquinoline-5-Sulfonic Acid Impurity
| Potential Cause | Recommended Solution |
| Quenching Temperature Too High | This is the most common cause of hydrolysis. The rate of hydrolysis of sulfonyl chlorides increases with temperature. Maintain a strict temperature protocol during the quench.[3][8] |
| Slow Quenching Process | A prolonged quenching process increases the contact time of the sulfonyl chloride with water, leading to more hydrolysis. The addition of the reaction mixture to the quenching solution should be done as quickly as possible while maintaining temperature control. |
| Moisture in Solvents or Reagents | Ensure all solvents and reagents used in the reaction are anhydrous, as any moisture present can lead to the formation of the sulfonic acid impurity even before the quenching step.[4] |
Data Presentation
Table 1: Illustrative Effect of Quenching Temperature on Yield and Purity of this compound
This table provides representative data on how the quenching temperature can impact the final product yield and purity. The data is illustrative and based on general principles of sulfonyl chloride chemistry.
| Quenching Temperature (°C) | Isolated Yield (%) | Purity by HPLC (%) | 4-Fluoroisoquinoline-5-Sulfonic Acid Impurity (%) |
| -10 to 0 | 85 | 98 | <2 |
| 0 to 5 | 78 | 95 | ~5 |
| 10 to 15 | 65 | 88 | ~12 |
| 25 (Room Temperature) | 40 | 70 | >25 |
Experimental Protocols
Protocol 1: Optimized Quenching of this compound Reaction
This protocol is designed to minimize the formation of the sulfonic acid byproduct through careful temperature control.
Materials:
-
Reaction mixture containing this compound
-
Crushed ice
-
Deionized water
-
Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Quenching Slurry: In a separate flask of appropriate size, prepare a vigorously stirred slurry of crushed ice and deionized water. The volume of the slurry should be sufficient to handle the exothermic nature of the quench.
-
Cooling: Cool the ice/water slurry to 0°C or slightly below using an external ice-water bath.
-
Quenching: Slowly add the reaction mixture dropwise to the cold, vigorously stirred slurry. Monitor the internal temperature of the quenching flask to ensure it does not rise above 5°C.[9] The rate of addition should be adjusted to maintain this temperature.
-
Extraction: Once the addition is complete, continue stirring for a further 10-15 minutes. Transfer the mixture to a separatory funnel and extract the product with the chosen organic solvent.
-
Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to remove any acidic byproducts), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Mandatory Visualization
References
- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
- 7. How To [chem.rochester.edu]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]
troubleshooting the formation of positional isomers in 4-fluoroisoquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoroisoquinoline. Our focus is to address the common challenges associated with the formation of positional isomers during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-fluoroisoquinoline, and which are most prone to positional isomer formation?
A1: The main synthetic strategies for 4-fluoroisoquinoline include:
-
Building the isoquinoline core from a fluorine-substituted precursor: This often involves the Bischler-Napieralski or Pictet-Spengler reactions starting from a fluorinated β-phenylethylamine. The regioselectivity of the cyclization step in these reactions is a critical factor in determining the final substitution pattern and can be a source of positional isomers.
-
Direct fluorination of isoquinoline: This approach involves introducing a fluorine atom onto the pre-formed isoquinoline ring. Electrophilic fluorination is a common method, but controlling the position of fluorination can be challenging, often leading to a mixture of isomers.
-
From 4-aminoisoquinoline via the Balz-Schiemann reaction: This method involves the diazotization of 4-aminoisoquinoline followed by decomposition of the resulting diazonium fluoroborate salt. While generally reliable for introducing fluorine at a specific position, side reactions can still occur.[1][2][3][4]
The formation of positional isomers is a significant concern in both the construction of the isoquinoline core from fluorinated precursors and the direct fluorination of isoquinoline.
Q2: During a Bischler-Napieralski reaction to synthesize a 4-fluoroisoquinoline precursor, I obtained a mixture of isomers. What are the likely causes?
A2: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[5][6] The regioselectivity of the cyclization of a β-arylethylamide is highly dependent on the electronic properties of the substituents on the aromatic ring.[7] With a fluorine substituent, which is an ortho-, para-director, cyclization can occur at different positions, leading to positional isomers.
Key factors influencing isomer formation include:
-
Activating/Deactivating Nature of Substituents: The presence of electron-donating groups on the aromatic ring facilitates the reaction. The fluorine atom, being electronegative, has a deactivating inductive effect but its lone pairs can participate in resonance, directing electrophilic attack to the ortho and para positions.
-
Reaction Conditions: The choice of condensing agent (e.g., POCl₃, P₂O₅, Tf₂O) and reaction temperature can influence the reaction pathway and the ratio of isomers formed.[6][7][8] Harsher conditions can sometimes lead to less selective reactions.
Q3: How can I control the regioselectivity of the Pictet-Spengler reaction to favor the formation of the desired 4-fluoro-substituted isoquinoline precursor?
A3: The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone followed by cyclization, is also governed by the principles of electrophilic aromatic substitution.[9][10][11] To enhance the regioselectivity:
-
Substituent Effects: The presence of strong electron-donating groups on the aromatic ring can direct the cyclization to a specific position. The fluorine atom's directing effect will play a significant role.
-
Reaction Conditions: The choice of acid catalyst and solvent can impact the regioselectivity. Milder conditions are often preferred to achieve higher selectivity.
-
Protecting Groups: The nature of the protecting group on the nitrogen atom of the starting amine can influence the cyclization outcome.
Q4: What are the expected positional isomers when directly fluorinating isoquinoline?
A4: Direct electrophilic fluorination of the isoquinoline ring is challenging to control due to the activating and directing effects of the fused benzene ring and the deactivating effect of the nitrogen atom in the pyridine ring. The reaction can potentially yield a mixture of fluoroisoquinolines, with substitution occurring on the benzene ring. The exact isomer distribution will depend on the fluorinating agent used and the reaction conditions.
Q5: What are common side reactions in the Balz-Schiemann synthesis of 4-fluoroisoquinoline from 4-aminoisoquinoline?
A5: The Balz-Schiemann reaction is a robust method for introducing fluorine.[2][3][4] However, potential side reactions during the thermal decomposition of the diazonium tetrafluoroborate salt can include:
-
Formation of other aryl halides: If other halide ions are present in the reaction mixture, they can compete with fluoride, leading to the formation of chloro-, bromo-, or iodo-isoquinolines.
-
Hydrolysis: Reaction with residual water can lead to the formation of 4-hydroxyisoquinoline.
-
Decomposition: Uncontrolled heating can lead to decomposition and the formation of tarry by-products.
Troubleshooting Guides
Issue 1: Formation of Multiple Positional Isomers in Bischler-Napieralski/Pictet-Spengler Synthesis
| Symptom | Potential Cause | Troubleshooting Steps |
| Multiple spots on TLC/peaks in GC-MS corresponding to isomers of the desired fluoroisoquinoline precursor. | Lack of Regiocontrol during Cyclization: The fluorine substituent on the phenethylamine precursor directs the electrophilic cyclization to multiple positions (ortho and para). | 1. Modify Reaction Conditions: Experiment with milder condensing agents (e.g., Tf₂O with a non-nucleophilic base instead of POCl₃) and lower reaction temperatures to enhance selectivity.[8] 2. Alter Substituents: If possible, introduce a strongly directing group on the aromatic ring to favor cyclization at the desired position. 3. Use a Different Synthetic Route: Consider a synthetic strategy that introduces the fluorine atom later in the sequence, such as the Balz-Schiemann reaction on a pre-formed aminoisoquinoline.[1][2][3][4] |
| Unexpected isomer is the major product. | Steric Hindrance: The desired cyclization position may be sterically hindered, favoring reaction at an alternative, less hindered site. | 1. Re-evaluate Starting Material Design: Assess the steric bulk of substituents on the phenethylamine precursor. 2. Adjust Reaction Temperature: In some cases, higher temperatures can overcome steric barriers, but this may also decrease selectivity. Careful optimization is required. |
Issue 2: Low Yield and/or Complex Mixture in Direct Fluorination of Isoquinoline
| Symptom | Potential Cause | Troubleshooting Steps |
| Low conversion of starting material and formation of multiple fluorinated products. | Poor Reactivity and Selectivity of Fluorinating Agent: The chosen fluorinating agent may not be suitable for the isoquinoline system, or the reaction conditions may not be optimal. | 1. Screen Fluorinating Agents: Evaluate a range of electrophilic fluorinating agents (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)).[12] 2. Optimize Reaction Conditions: Systematically vary the solvent, temperature, and reaction time. 3. Consider a Catalytic Approach: Explore transition-metal-catalyzed C-H fluorination methods, which can offer improved regioselectivity. |
| Significant formation of dearomatized byproducts. | Over-fluorination or Reaction with the Pyridine Ring: Strong fluorinating agents or harsh conditions can lead to dearomatization. | 1. Use a Milder Fluorinating Agent. 2. Decrease Reaction Temperature and Time. 3. Add a Scavenger: In some cases, adding a scavenger for reactive byproducts can improve the outcome. |
Issue 3: Incomplete Reaction or Side Products in Balz-Schiemann Reaction
| Symptom | Potential Cause | Troubleshooting Steps |
| Low yield of 4-fluoroisoquinoline and presence of 4-hydroxyisoquinoline. | Incomplete Diazotization or Presence of Water: The diazotization step may not have gone to completion, or water may be present during the decomposition of the diazonium salt. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and reagents. Use an anhydrous solvent for the decomposition step. 2. Optimize Diazotization: Carefully control the temperature (typically 0-5 °C) and stoichiometry of the reagents. |
| Formation of other 4-haloisoquinolines. | Contamination with other Halide Ions: The diazonium salt may be contaminated with other halide ions from the diazotization step (e.g., chloride from HCl). | 1. Purify the Diazonium Salt: Isolate and wash the diazonium tetrafluoroborate salt before the decomposition step to remove any contaminating halides. |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoroisoquinoline via Balz-Schiemann Reaction
This protocol outlines the synthesis of 4-fluoroisoquinoline starting from 4-aminoisoquinoline.
Step 1: Diazotization of 4-Aminoisoquinoline [1]
-
In a suitable reaction vessel, dissolve 4-aminoisoquinoline in a solution of fluoroboric acid (HBF₄) at 25-30°C.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours to ensure complete formation of the diazonium fluoroborate salt, which will precipitate out of solution.
-
Isolate the precipitated 4-isoquinolinediazonium fluoroborate by filtration.
-
Wash the solid with cold water, followed by a cold organic solvent (e.g., diethyl ether or ethanol) to remove impurities.
-
Dry the isolated salt under vacuum.
Step 2: Thermal Decomposition of the Diazonium Salt [1]
-
In a dry reaction flask, place the dried 4-isoquinolinediazonium fluoroborate.
-
Gently heat the solid under an inert atmosphere. The decomposition is typically carried out by heating in an oil bath. The temperature should be carefully controlled and gradually increased until nitrogen evolution begins.
-
Continue heating until the evolution of gas ceases, indicating the completion of the reaction.
-
The crude 4-fluoroisoquinoline can be purified by distillation or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Positional Isomer Formation
Caption: A logical workflow for diagnosing and resolving issues related to positional isomer formation.
Signaling Pathway for Bischler-Napieralski Reaction and Isomer Formation
Caption: Reaction pathway illustrating the critical cyclization step where positional isomers can form.
References
- 1. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]
- 2. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
- 9. The Pictet-Spengler Reaction [ebrary.net]
- 10. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. organicreactions.org [organicreactions.org]
- 12. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
optimizing the precipitation of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride. Our aim is to help you optimize the precipitation of this critical intermediate and address common challenges encountered during its synthesis and handling.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and precipitation of this compound hydrochloride.
Issue 1: Low or No Precipitation of the Hydrochloride Salt
Q: I've completed the synthesis, but upon adding HCl/EtOAc, I'm observing little to no precipitate. What could be the cause?
A: Several factors can contribute to poor precipitation. Consider the following troubleshooting steps:
-
Insufficient Product Concentration: The concentration of the free base in the methylene chloride filtrate may be too low.
-
Solution: Carefully concentrate the filtrate by partially removing the methylene chloride under reduced pressure before adding the HCl/EtOAc solution. Be cautious not to concentrate to dryness, as this can lead to oiling out or decomposition.
-
-
Inadequate HCl Stoichiometry: An insufficient amount of hydrochloric acid will result in incomplete salt formation.
-
Solution: Ensure you are using a 4N solution of HCl in ethyl acetate and that the molar equivalent of HCl is at least 1:1 with the expected yield of the sulfonyl chloride. A slight excess of HCl is often beneficial.
-
-
Solvent Effects: The choice of solvent is crucial for effective precipitation.
-
Solution: Methylene chloride is the recommended solvent for the final workup prior to precipitation.[1] If other solvents were used, their higher polarity might increase the solubility of the hydrochloride salt. If possible, exchange the solvent to methylene chloride.
-
-
Temperature: Precipitation is temperature-dependent.
-
Solution: After adding the HCl/EtOAc solution, ensure the mixture is stirred at the recommended temperature of 30°C for at least one hour to facilitate crystal formation.[2] If precipitation is still slow, cooling the mixture in an ice bath may promote crystallization.
-
Issue 2: Oily Product Instead of Crystalline Solid
Q: Upon adding the HCl solution, my product is separating as a viscous oil instead of a filterable solid. How can I resolve this?
A: "Oiling out" is a common issue when a compound's melting point is lower than the temperature of the solution or when impurities are present.
-
Impurity Interference: The presence of residual solvents or reaction byproducts can inhibit crystallization.
-
Solution: Ensure the organic layer was thoroughly washed with brine and completely dried with sodium sulfate before filtration.[1] If impurities are suspected, consider an additional wash of the organic layer or a charcoal treatment before the precipitation step.
-
-
Supersaturation: Rapid addition of the HCl solution can lead to a highly supersaturated solution that oils out.
-
Solution: Add the 4N HCl/EtOAc solution dropwise while vigorously stirring the methylene chloride solution.[2] This allows for controlled crystal nucleation and growth.
-
-
Solvent System: The solvent may be too "good" for the hydrochloride salt.
-
Solution: Try adding a non-polar co-solvent like heptane or hexane dropwise to the oily mixture to induce precipitation. This should be done slowly with vigorous stirring.
-
Issue 3: Poor Product Purity
Q: My final product shows significant impurities by HPLC, specifically the 8-position isomer. How can I improve the purity?
A: The one-pot synthesis is designed for high regioselectivity, but optimizing the precipitation can further enhance the purity.[1]
-
Selective Precipitation: The hydrochloride salt of the desired 5-sulfonyl chloride isomer is often less soluble than the 8-isomer, allowing for purification by crystallization.
-
Solution: The precipitation conditions, including temperature and stirring time, can be optimized. Stirring at 30°C for one hour is a good starting point.[2] A slower crystallization at a lower temperature might improve selectivity.
-
-
Recrystallization: If the purity is still not satisfactory, recrystallization of the hydrochloride salt can be performed.
-
Solution: While specific recrystallization solvents for this compound are not widely published, a common approach for hydrochloride salts is to dissolve them in a minimal amount of a polar solvent (like methanol or ethanol) and then precipitate by adding a less polar solvent (like diethyl ether or ethyl acetate).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound hydrochloride?
A1: It is a key intermediate in the synthesis of a new generation of Rho-kinase (ROCK) inhibitors.[1] These inhibitors are being investigated for treating a variety of diseases, including glaucoma, cardiovascular diseases, and neurological disorders.[1]
Q2: Why is the product isolated as a hydrochloride salt?
A2: Isolating the compound as a hydrochloride salt serves two main purposes: it enhances the stability of the otherwise reactive sulfonyl chloride and facilitates purification through selective precipitation, separating it from positional isomers.[2][3]
Q3: What are the critical safety precautions for the synthesis of this compound?
A3: The synthesis involves highly corrosive and reactive reagents like sulfur trioxide and thionyl chloride.[1] It is imperative to perform the reaction in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] The quenching step is highly exothermic and requires careful temperature control.[1]
Q4: Can this synthesis be performed in a "one-pot" manner?
A4: Yes, a robust and scalable one-pot synthesis protocol has been developed, which is efficient and minimizes purification steps from positional isomers.[1][2][3]
Quantitative Data Summary
The following table summarizes quantitative data from a representative large-scale synthesis.[1]
| Parameter | Value |
| Starting Material | |
| 4-Fluoroisoquinoline Sulfate | 15.8 kg (64.4 mol) |
| Reagents | |
| Liquid Sulfur Trioxide | 47.7 kg (596 mol) |
| Thionyl Chloride | 42.2 kg (355 mol) |
| 4N HCl in Ethyl Acetate | 41 mL (for a smaller scale)[2] |
| Reaction Conditions | |
| Sulfonation Temperature | 30°C |
| Sulfonation Time | 16 hours |
| Chlorination Temperature | 30°C (initial), then 70°C |
| Chlorination Time | 4 hours at 70°C |
| Precipitation Temperature | 18-21°C, then stir at 30°C |
| Yield and Purity | |
| Yield (Example) | 45.4%[2] |
| Purity (5-isomer vs. 8-isomer) | 99.64 : 0.36[2] |
Detailed Experimental Protocol
This protocol describes a one-pot synthesis of this compound hydrochloride.[1][2]
Step 1: Sulfonation
-
In a suitable reaction vessel, charge liquid sulfur trioxide.
-
Gradually add 4-fluoroisoquinoline sulfate to the sulfur trioxide over 3 hours, maintaining the internal temperature at 30°C.
-
Stir the resulting mixture at 30°C for 16 hours.
Step 2: Chlorination
-
To the reaction mixture from Step 1, gradually add thionyl chloride over 3 hours, keeping the temperature at 30°C.
-
Heat the mixture to 70°C and stir for 4 hours.
-
After the reaction is complete, allow the mixture to cool to 20°C.
Step 3: Work-up and Extraction
-
In a separate, larger reactor, prepare a cooled mixture of water, sodium chloride, ice, and methylene chloride, ensuring the temperature is below 5°C.
-
Slowly add the reaction mixture from Step 2 to the cooled methylene chloride and water mixture, ensuring the temperature does not exceed 5°C.
-
Separate the organic layer.
Step 4: Precipitation
-
To the organic layer, add 4N HCl in ethyl acetate dropwise at 18 to 21°C.
-
Stir the mixture at 30°C for one hour to allow for the precipitation of the hydrochloride salt.[2]
Step 5: Isolation
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with methylene chloride.
-
Dry the product under reduced pressure to yield this compound hydrochloride as white crystals.[2]
Visualizations
Caption: Rho-Kinase (ROCK) signaling pathway and inhibition.
Caption: Synthesis and precipitation workflow.
References
analytical methods for assessing the purity of 4-fluoroisoquinoline-5-sulfonyl chloride
Answering the user's request to create a technical support center for analyzing the purity of 4-fluoroisoquinoline-5-sulfonyl chloride for researchers, scientists, and drug development professionals.
Technical Support Center: Analysis of this compound
This guide provides analytical methods, troubleshooting advice, and frequently asked questions for assessing the purity of this compound. Given the limited publicly available data for this specific molecule, the methodologies provided are based on established analytical principles for sulfonyl chlorides and isoquinoline derivatives.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for assessing the purity of this compound?
A1: The primary methods for purity assessment are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity verification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but with caution due to the thermal lability of sulfonyl chlorides.[4]
Q2: What are the most likely impurities to be found in a sample of this compound?
A2: Potential impurities can originate from the synthesis process or degradation. The most common impurity is the hydrolysis product, 4-fluoroisoquinoline-5-sulfonic acid, formed by the reaction of the sulfonyl chloride with water.[5] Other possible impurities could include starting materials, by-products from the synthetic route (e.g., Sandmeyer reaction by-products), or related isomers.[6]
Q3: How should I prepare samples of this compound for analysis to prevent degradation?
A3: Due to the high reactivity of the sulfonyl chloride group with nucleophiles, especially water, it is critical to use anhydrous aprotic solvents for sample preparation.[5] Suitable solvents include anhydrous acetonitrile or tetrahydrofuran (THF). Prepare samples immediately before analysis to minimize the risk of degradation.
Q4: Can I use Gas Chromatography (GC) for purity analysis? What are the potential challenges?
A4: While GC-MS can be a powerful tool for identifying volatile impurities, sulfonyl chlorides are prone to thermal degradation in the hot GC injector, which can lead to inaccurate purity measurements and the appearance of artifact peaks.[4][7] If GC is used, it is essential to use a low-temperature injection program or consider derivatizing the sulfonyl chloride to a more stable derivative, such as a sulfonamide, prior to analysis.[7][8]
Q5: Which spectroscopic methods are best for confirming the identity and structural integrity of the compound?
A5: 1H and 13C NMR spectroscopy are indispensable for confirming the chemical structure.[9] 19F NMR can be used to confirm the fluorine substitution, and 2D NMR techniques (like COSY and HSQC) can help in assigning complex spectra. For quantitative purposes, quantitative NMR (qNMR) with a certified internal standard can provide a highly accurate purity value. Mass spectrometry (MS) will confirm the molecular weight, and IR spectroscopy can confirm the presence of the sulfonyl chloride functional group through its characteristic strong asymmetric and symmetric stretching bands (typically around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹).[10]
Analytical Methods and Protocols
Purity Determination by RP-HPLC
This method is suitable for quantifying the main component and its non-volatile, UV-active impurities.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 5 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with anhydrous acetonitrile to a final concentration of ~0.5 mg/mL.
-
Chromatographic Conditions: The following table summarizes a typical starting point for method development.
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm or Diode Array Detector (DAD) |
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Purity and Impurity Identification by GC-MS
This method is useful for identifying volatile impurities but must be used with care to avoid thermal degradation.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in an anhydrous aprotic solvent like dichloromethane or ethyl acetate.
-
Instrumental Parameters: The table below provides a general GC-MS method.
| Parameter | Recommended Condition |
| Column | RTX-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm[2] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C (A lower temperature should be tested to minimize degradation) |
| Oven Program | Start at 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold for 5 min[2] |
| Ion Source Temp. | 200 °C[2] |
| Mass Range | 40-450 m/z |
Structural Confirmation by NMR Spectroscopy
NMR is essential for verifying the compound's structure and can be used for quantitative analysis (qNMR).
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[9]
-
Acquisition: Acquire 1H, 13C, and 19F NMR spectra on a 400 MHz or higher spectrometer.[9]
-
Analysis:
-
Confirm the presence of all expected signals and their integrations in the 1H spectrum.
-
Verify the number of carbon environments in the 13C spectrum.
-
The presence of impurities may be indicated by unassigned signals. Purity can be estimated by comparing the integral of the main compound signals to those of impurities.
-
Troubleshooting Guides
Q: My HPLC chromatogram shows a new, more polar peak that grows over time, and the main peak area decreases. What is happening?
A: This is a classic sign of sample hydrolysis. The sulfonyl chloride is reacting with trace amounts of water in the solvent or mobile phase to form the more polar 4-fluoroisoquinoline-5-sulfonic acid.
-
Solution:
-
Prepare samples fresh in anhydrous aprotic solvent immediately before injection.
-
Ensure mobile phases are freshly prepared and properly degassed.
-
Use an autosampler set to a low temperature (e.g., 4 °C) to slow degradation if running a sequence of samples.
-
Q: I am seeing multiple peaks in my GC-MS analysis that I cannot identify. Is my sample impure?
A: While it could indicate impurities, it is highly probable that you are observing thermal degradation products. The high temperature of the GC injector can cause the sulfonyl chloride to break down.
-
Solution:
-
Lower the injector temperature incrementally (e.g., to 200 °C, 180 °C) to see if the extraneous peaks decrease.
-
Analyze a known standard of the corresponding sulfonic acid to see if it is one of the degradation products.
-
Rely on HPLC or NMR for a more accurate purity assessment.
-
Q: The baseline of my HPLC chromatogram is noisy or drifting. How can I fix this?
A: Baseline issues can stem from several sources.[11][12]
-
Troubleshooting Steps:
-
Mobile Phase: Ensure mobile phase components are fully miscible and have been filtered and degassed. Low-quality solvents or additives can contribute to noise.[12]
-
System Leaks: Check for any leaks in the system, particularly around pump seals and fittings. Salt buildup is a common sign of a leak.[13]
-
Detector: The detector lamp may be failing, or the flow cell could be contaminated. Flush the flow cell with a strong solvent like isopropanol.[11][12]
-
Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before injecting.[11]
-
Visualized Workflows
References
- 1. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. acdlabs.com [acdlabs.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. realab.ua [realab.ua]
- 13. sigmaaldrich.com [sigmaaldrich.com]
strategies to minimize impurities in 4-fluoroisoquinoline-5-sulfonyl chloride production
Welcome to the technical support center for the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize impurities during its production.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
| Problem ID | Issue | Potential Causes | Recommended Actions |
| P01 | Low Yield of Final Product | - Incomplete sulfonation or chlorination. - Suboptimal reaction temperature or time. - Loss of product during workup and extraction. - Excessive hydrolysis of the sulfonyl chloride. | - Ensure anhydrous conditions throughout the reaction. - Monitor reaction progress using TLC or HPLC. - Optimize reaction temperature and time based on monitoring. - Perform extractions efficiently and minimize contact time with aqueous layers. |
| P02 | Presence of 4-Fluoroisoquinoline-5-sulfonic Acid Impurity | - Hydrolysis of the sulfonyl chloride during quenching or workup. - Incomplete chlorination of the sulfonic acid intermediate. | - Quench the reaction mixture slowly into ice-cold water/methylene chloride to dissipate heat and minimize hydrolysis.[1] - Use cold aqueous solutions for washing and perform these steps quickly. - Ensure a sufficient excess of the chlorinating agent (e.g., thionyl chloride) and adequate reaction time for the chlorination step.[1] |
| P03 | Formation of Positional Isomers (e.g., 4-Fluoroisoquinoline-8-sulfonyl chloride) | - Electrophilic sulfonation of the isoquinoline ring can occur at both the 5- and 8-positions. | - While the 5-isomer is generally favored, the formation of the 8-isomer is a known possibility. - The most effective method for separation is the selective precipitation of the desired 5-isomer as its hydrochloride salt. The 8-isomer hydrochloride is typically more soluble and remains in the mother liquor. |
| P04 | Dark-colored or Tarry Product | - Overheating during the reaction or workup. - Presence of unreacted starting material or side-products. | - Maintain strict temperature control, especially during the exothermic quenching step.[1] - Ensure complete conversion of starting materials by monitoring the reaction. - Purify the crude product by precipitation of the hydrochloride salt. |
| P05 | Difficulty in Precipitating the Hydrochloride Salt | - Incorrect solvent polarity. - Insufficient concentration of HCl. | - Use a non-polar solvent like methylene chloride for the precipitation. - Ensure the use of a sufficiently concentrated solution of HCl in a suitable organic solvent (e.g., 4N HCl in ethyl acetate).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and scalable method is a one-pot synthesis involving two main steps: the sulfonation of 4-fluoroisoquinoline, followed by chlorination.[1] The reaction typically uses sulfur trioxide for sulfonation and a chlorinating agent like thionyl chloride to form the sulfonyl chloride.[1]
Q2: What are the most critical parameters to control during the synthesis to ensure high purity?
A2: The most critical parameters are maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride, and precise temperature control, particularly during the exothermic quenching of the reaction mixture.[1] Adherence to the recommended reaction times for both the sulfonation and chlorination steps is also crucial for maximizing the yield of the desired product.[1]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be employed.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired 5-isomer and help identify the presence of any positional isomers by analyzing the chemical shifts and coupling constants of the aromatic protons.
-
HPLC Analysis: A reverse-phase HPLC method with UV detection is suitable for quantifying the purity of the final product and detecting impurities such as the sulfonic acid and positional isomers.
-
Mass Spectrometry: This can be used to confirm the molecular weight of the product.
Q4: What is the best way to store this compound?
A4: Due to its sensitivity to moisture, this compound and its hydrochloride salt should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Experimental Protocols
One-Pot Synthesis of this compound Hydrochloride
This protocol is adapted from established industrial processes for a robust and scalable synthesis.[1]
Materials:
-
4-Fluoroisoquinoline sulfate
-
Liquid Sulfur Trioxide (SO₃)
-
Thionyl Chloride (SOCl₂)
-
Methylene Chloride (CH₂Cl₂)
-
Ice
-
Water
-
Sodium Bicarbonate (NaHCO₃)
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
4N HCl in Ethyl Acetate
Procedure:
-
Sulfonation: In a suitable reaction vessel, charge liquid sulfur trioxide. Slowly add 4-fluoroisoquinoline sulfate while maintaining the internal temperature at 30°C. Stir the mixture for 16 hours at this temperature.[1]
-
Chlorination: To the reaction mixture from the previous step, add thionyl chloride at 30°C. Heat the mixture to 70°C and stir for 4 hours.[1]
-
Quenching: After cooling the reaction mixture, slowly and carefully add it to a vigorously stirred mixture of ice-cold water and methylene chloride, ensuring the temperature of the quench mixture does not rise above 5-10°C.[1]
-
Neutralization and Extraction: Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is neutral. Separate the organic layer. Extract the aqueous layer with additional portions of methylene chloride.
-
Workup: Combine all organic layers and wash with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Precipitation of Hydrochloride Salt: To the filtrate, add 4N HCl in ethyl acetate dropwise with stirring. Continue stirring to allow for the complete precipitation of the hydrochloride salt.[1]
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold methylene chloride, and dry under vacuum to yield this compound hydrochloride.[1]
General Protocol for HPLC Analysis
While a specific validated method is proprietary, the following general protocol can be used as a starting point for the analysis of this compound and its common impurities. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: Start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B over a suitable time (e.g., 20-30 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile) to a known concentration.
Visualizations
Caption: Experimental workflow for the one-pot synthesis of this compound hydrochloride.
Caption: Formation pathways for the desired product and key impurities.
Caption: A logical troubleshooting workflow for addressing purity and yield issues.
References
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: Spotlight on 4-Fluoroisoquinoline-5-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a sulfonylating agent is a critical step in the synthesis of sulfonamides and sulfonate esters, pivotal functional groups in a vast array of therapeutic agents. This guide provides an objective comparison of 4-fluoroisoquinoline-5-sulfonyl chloride with other commonly employed sulfonylating agents. The analysis, supported by experimental data and established reactivity principles, delves into the performance, applications, and reaction protocols of this specialized reagent alongside more conventional alternatives.
Introduction to Sulfonylating Agents
Sulfonylating agents are reactive compounds containing a sulfonyl chloride (-SO₂Cl) functional group. They readily react with nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. The reactivity of a sulfonylating agent is primarily dictated by the electrophilicity of the sulfur atom, which is influenced by the electronic properties of the attached organic moiety. Electron-withdrawing groups enhance reactivity by increasing the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.
Comparison of this compound with Other Sulfonylating Agents
This compound is a specialized sulfonylating agent of significant interest in medicinal chemistry, primarily for its role as a key intermediate in the synthesis of Rho-kinase (ROCK) inhibitors.[1] Its unique structural features, including the electron-withdrawing fluorine atom and the isoquinoline ring system, influence its reactivity and confer specific properties to the resulting sulfonamides.
This guide compares this compound with several widely used sulfonylating agents: p-toluenesulfonyl chloride (tosyl chloride, TsCl), methanesulfonyl chloride (mesyl chloride, MsCl), 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), and 4-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl).
Data Presentation: A Quantitative Overview
The following table summarizes the key properties and typical reaction performance of these sulfonylating agents. While direct head-to-head comparative studies under identical conditions are not always available in the literature, this data is compiled from established chemical principles and published experimental results.
| Sulfonylating Agent | Molecular Weight ( g/mol ) | Key Structural Features | Relative Reactivity | Typical Reaction Conditions (with primary amine) | Typical Yield | Key Applications |
| This compound | 245.66 | Isoquinoline ring, Fluorine (EWG) | High | Base (e.g., triethylamine), DCM, RT to 40°C | Good to Excellent | Synthesis of ROCK inhibitors (e.g., Ripasudil)[1] |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | Toluene ring, Methyl (EDG) | Moderate | Base (e.g., pyridine, triethylamine), DCM, 0°C to RT | Good to Excellent | Protection of alcohols and amines, synthesis of sulfonamides and sulfonate esters |
| Methanesulfonyl chloride (MsCl) | 114.55 | Methyl group | Very High | Base (e.g., triethylamine), DCM, 0°C | Excellent | Formation of mesylates (good leaving groups), synthesis of sulfonamides |
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) | 269.75 | Naphthalene ring, Dimethylamino (EDG) | Low | Aqueous acetone, buffer (pH 9-10), RT | Good | Fluorescent labeling of amines and amino acids for analytical purposes |
| 4-Nitrobenzenesulfonyl chloride (NsCl) | 221.62 | Benzene ring, Nitro (strong EWG) | Very High | Base (e.g., triethylamine), DCM, RT | Excellent | Protection of amines (nosyl group is readily cleaved), synthesis of sulfonamides |
Note: EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group; DCM = Dichloromethane; RT = Room Temperature.
Experimental Protocols
General Experimental Protocol for Sulfonylation of a Primary Amine
This protocol can be adapted for use with various sulfonylating agents, with adjustments to reaction time and temperature as needed based on the reactivity of the specific agent.
Materials:
-
Primary amine (1.0 eq)
-
Sulfonylating agent (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
To a solution of the primary amine in anhydrous DCM in a round-bottom flask, add the base (triethylamine or pyridine).
-
Cool the mixture to 0°C in an ice bath.
-
Dissolve the sulfonylating agent in anhydrous DCM and add it dropwise to the amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Specific Protocol: Large-Scale Synthesis of this compound Hydrochloride
This one-pot synthesis involves the sulfonation of 4-fluoroisoquinoline followed by chlorination.[1]
Materials:
-
4-Fluoroisoquinoline
-
Sulfur trioxide (SO₃)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in Ethyl Acetate (EtOAc)
-
Ice
-
Sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Sulfonation: In a suitable reaction vessel, add 4-fluoroisoquinoline to liquid sulfur trioxide at a controlled temperature. Stir the mixture for several hours.
-
Chlorination: To the reaction mixture, add thionyl chloride and heat to facilitate the conversion of the sulfonic acid to the sulfonyl chloride.
-
Workup: Carefully quench the reaction mixture by adding it to a mixture of ice and DCM. Neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and wash it with brine.
-
Precipitation: Dry the organic layer and add a solution of HCl in EtOAc to precipitate the hydrochloride salt of this compound.
-
Isolation: Collect the precipitate by filtration, wash with DCM, and dry under vacuum to yield the final product.
Mandatory Visualizations
Signaling Pathway: Rho-Kinase (ROCK) Inhibition
Derivatives of this compound are potent inhibitors of the Rho-kinase (ROCK) signaling pathway. This pathway plays a crucial role in regulating cellular processes such as smooth muscle contraction, cell adhesion, and migration.[1] Dysregulation of the ROCK pathway is implicated in various diseases, making it an important therapeutic target.
Caption: The Rho-Kinase (ROCK) signaling pathway and its inhibition by derivatives of this compound.
Experimental Workflow: Sulfonylation Reaction
The following diagram illustrates a typical workflow for a laboratory-scale sulfonylation reaction, from setup to product purification.
Caption: A generalized experimental workflow for the synthesis of a sulfonamide.
Logical Relationship: Reactivity of Sulfonylating Agents
The reactivity of sulfonylating agents is a key consideration in reaction design. The following diagram illustrates the logical relationship between the electronic nature of the substituent and the reactivity of the sulfonyl chloride.
Caption: The influence of substituent electronic effects on the reactivity of aryl sulfonyl chlorides.
References
The Pivotal Role of 4-Fluoro Substitution: A Comparative Guide to the Structure-Activity Relationship of 4-Fluoroisoquinoline-5-Sulfonyl Chloride Derivatives as Rho-Kinase (ROCK) Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of kinase inhibitors is paramount. This guide provides an objective comparison of 4-fluoroisoquinoline-5-sulfonyl chloride derivatives, focusing on their role as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). We delve into the significant enhancement in inhibitory activity conferred by the 4-fluoro substitution, with a direct comparison to non-fluorinated analogs, supported by quantitative data and detailed experimental protocols.
The isoquinoline scaffold is a well-established pharmacophore for ROCK inhibitors.[1] A key breakthrough in the development of highly potent and selective ROCK inhibitors was the introduction of a fluorine atom at the 4-position of the isoquinoline ring. This is exemplified by the evolution of Ripasudil from its predecessor, Fasudil.[2] This guide will use this well-documented example to illustrate the potent impact of this specific structural modification.
Performance Comparison of Isoquinoline-Based ROCK Inhibitors
The introduction of a fluorine atom at the C4 position of the isoquinoline moiety, as seen in Ripasudil, dramatically improves its pharmacological action, making it a much more potent and selective Rho-kinase inhibitor than Fasudil.[2] The following table summarizes the in vitro potency of Ripasudil in comparison to other isoquinoline-based ROCK inhibitors.
| Compound | ROCK1 IC50/Ki | ROCK2 IC50/Ki | Selectivity (Against Other Kinases) | Key Features & Applications |
| Ripasudil (K-115) | IC50: 51 nM[1][3] | IC50: 19 nM[1][3] | CaMKIIα (IC50: 370 nM), PKACα (IC50: 2.1 µM), PKC (IC50: 27 µM)[3] | Approved in Japan for the treatment of glaucoma and ocular hypertension. Exhibits high potency.[1] |
| Fasudil (HA-1077) | Ki: 0.33 µM; IC50: 10.7 µM[1] | IC50: 0.158 µM[1] | PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), PKG (IC50: 1.650 µM). Also inhibits MLCK (Ki: 36 µM).[1] | The first clinically approved ROCK inhibitor for cerebral vasospasm.[1] A widely used research tool. |
| Hydroxyfasudil (HA-1100) | IC50: 0.73 µM[1] | IC50: 0.72 µM[1] | PKA (IC50: 37 µM). Less potent against MLCK and PKC compared to ROCK.[1] | Active metabolite of Fasudil, contributing significantly to its in vivo efficacy.[1] |
| Netarsudil (AR-13324) | Ki: 1 nM[1] | Ki: 1 nM[1] | Also inhibits the norepinephrine transporter (NET).[1] | Approved in the US for the treatment of glaucoma and ocular hypertension.[1] |
The Rho-Kinase (ROCK) Signaling Pathway and Inhibition
The diagram below illustrates the canonical ROCK signaling pathway and the point of intervention by this compound derivatives like Ripasudil. The activation of the small GTPase RhoA leads to the recruitment and activation of ROCK. ROCK, in turn, phosphorylates multiple downstream substrates, including Myosin Light Chain Phosphatase (MLCP), leading to its inactivation. This results in an increase in phosphorylated Myosin Light Chain (MLC), promoting actin-myosin-driven cellular contraction. Isoquinoline-based inhibitors act as ATP-competitive inhibitors, blocking the kinase activity of ROCK and preventing these downstream effects.[4][5]
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a critical experiment for establishing the SAR of kinase inhibitors. Below is a detailed protocol for a typical in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced in a kinase reaction. A decrease in ADP production corresponds to the inhibition of the kinase.[2]
Materials:
-
Purified recombinant ROCK1 or ROCK2 enzyme
-
Specific peptide substrate for ROCK
-
This compound derivatives (test compounds)
-
ATP (at a concentration close to the Km for the kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the appropriate assay buffer.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
-
Add 2.5 µL of a 2X kinase/substrate mixture.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
-
Reaction Initiation: Initiate the reaction by adding 5 µL of 2X ATP solution.
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The structure-activity relationship of this compound derivatives as ROCK inhibitors is significantly influenced by the substitution pattern on the isoquinoline ring. The introduction of a fluorine atom at the 4-position, as demonstrated by the comparison between Ripasudil and Fasudil, leads to a substantial increase in inhibitory potency. This enhancement underscores the importance of this specific structural feature in the design of next-generation ROCK inhibitors for various therapeutic applications. The provided data and protocols serve as a valuable resource for researchers in the continued exploration and optimization of this promising class of compounds.
References
The Enhanced Potency of 4-Fluoroisoquinoline-Based ROCK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold has long been a cornerstone in the development of potent inhibitors for Rho-associated coiled-coil containing protein kinase (ROCK). These enzymes are critical regulators of cellular processes such as contraction, motility, and proliferation, making them attractive therapeutic targets for a range of diseases including glaucoma, cardiovascular disorders, and cancer metastasis. Recent advancements have highlighted the introduction of a fluorine atom at the 4-position of the isoquinoline ring as a key strategy for enhancing inhibitor potency and selectivity. This guide provides a comprehensive comparison of 4-fluoroisoquinoline-based ROCK inhibitors with other alternatives, supported by experimental data and detailed methodologies.
Fluorination: A Key to Enhanced Potency
The strategic placement of fluorine atoms in small molecule inhibitors can significantly improve their pharmacological properties. In the context of ROCK inhibitors, the 4-fluoroisoquinoline moiety, a key component of the potent inhibitor Ripasudil, has been shown to enhance binding affinity to the target kinase.[1] This enhancement is often attributed to the unique properties of fluorine, including its high electronegativity and ability to form favorable electrostatic interactions within the ATP-binding pocket of the kinase.
Performance Comparison of ROCK Inhibitors
The following table summarizes the in vitro potency and selectivity of key ROCK inhibitors, including the 4-fluoroisoquinoline-containing Ripasudil, other isoquinoline-based inhibitors, and alternative scaffolds. This data is essential for researchers to select the most appropriate inhibitor for their specific experimental needs.
| Compound | Scaffold Type | ROCK1 IC50/Ki | ROCK2 IC50/Ki | Selectivity (ROCK vs. Other Kinases) | Key Features & Applications |
| Ripasudil (K-115) | 4-Fluoroisoquinoline | IC50: 51 nM | IC50: 19 nM | CaMKIIα (IC50: 370 nM), PKACα (IC50: 2.1 µM), PKC (IC50: 27 µM) | Approved in Japan for glaucoma and ocular hypertension. Exhibits high potency.[3] |
| Fasudil (HA-1077) | Isoquinoline | Ki: 0.33 µM; IC50: 10.7 µM | IC50: 0.158 µM | PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), PKG (IC50: 1.650 µM). Also inhibits MLCK (Ki: 36 µM). | First clinically approved ROCK inhibitor (Japan and China) for cerebral vasospasm. Widely used research tool.[3] |
| Netarsudil (AR-13324) | Isoquinoline | Ki: 1 nM | Ki: 1 nM | Also inhibits the norepinephrine transporter (NET). | Approved in the US for glaucoma and ocular hypertension. A potent inhibitor of both ROCK isoforms.[3] |
| Y-27632 | Pyridine | Ki: 140 nM | Ki: 300 nM | ~200-fold selectivity over other kinases like PKC, PKA, and MLCK. | A widely used selective research tool for studying ROCK signaling. |
| GSK429286 | Indazole | Potent inhibitor | Potent inhibitor | High selectivity for ROCK1 and ROCK2 over a panel of 224 kinases. | Ten times more potent than Fasudil in enhancing endothelial tube formation.[1] |
| Compound 4v | 4-Aryl-thiazole-2-amine | Not Reported | IC50: 20 nM | Data not available | A potent ROCK II inhibitor identified through molecular hybridization.[4] |
| DC24 | Lipid Amide | IC50: 6.354 µM | IC50: 0.124 µM | Over 50-fold selectivity for ROCK2 over ROCK1. | A novel, selective ROCK2 inhibitor with anti-inflammatory properties.[2] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of inhibitor potency. Below are methodologies for key assays cited in this guide.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against ROCK1 and ROCK2.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase substrate (e.g., Long S6 Kinase/ROCKtide peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
96-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or radioactivity)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Assay Plate Setup: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 96-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor or without enzyme as a positive control (0% activity).
-
Enzyme and Substrate Addition: Prepare a master mix containing the kinase buffer, recombinant ROCK enzyme, and the kinase substrate. Add this mix to each well of the assay plate.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for the specific ROCK isoform.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using an appropriate detection method. For example, if using a luminescent ATP detection assay, add the detection reagent and measure the luminescence, which is inversely proportional to the amount of ATP consumed and thus the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling
To assess the selectivity of a ROCK inhibitor, its activity is tested against a broad panel of other protein kinases.
Methodology:
-
Kinome-wide Screening: The test compound is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of purified protein kinases (e.g., the scanMAX panel from Eurofins DiscoverX, which covers over 400 kinases).
-
Assay Principle: These assays are often based on a competitive binding format. A promiscuous kinase ligand is immobilized, and the ability of the test compound to compete with this ligand for binding to the kinases in the panel is measured.
-
Data Interpretation: The results are usually expressed as the percentage of inhibition or the percentage of remaining kinase activity at the tested concentration. A lower percentage of remaining activity indicates stronger inhibition. This provides a "selectivity score" and identifies potential off-target effects. For hits that show significant inhibition, follow-up IC50 determinations are performed to quantify their potency against those off-target kinases.
Visualizing the Landscape of ROCK Inhibition
ROCK Signaling Pathway
The following diagram illustrates the central role of ROCK in cellular signaling and the point of intervention for ROCK inhibitors.
Caption: The ROCK signaling pathway and the inhibitory action of 4-fluoroisoquinoline-based compounds.
Experimental Workflow for ROCK Inhibitor Screening
This diagram outlines a typical workflow for identifying and characterizing novel ROCK inhibitors.
Caption: A generalized workflow for the discovery and development of novel ROCK inhibitors.
References
- 1. 4-Fluoroisoquinoline-5-sulfonyl Chloride [benchchem.com]
- 2. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of fluorinated vs. non-fluorinated isoquinoline inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of fluorinated versus non-fluorinated isoquinoline inhibitors, supported by experimental data. The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing the potency, metabolic stability, and overall pharmacokinetic profile of drug candidates. This guide delves into the tangible effects of this strategy on the isoquinoline framework, a privileged scaffold in numerous bioactive compounds.
The introduction of fluorine can significantly alter the physicochemical properties of a molecule. The high electronegativity of fluorine can modulate the basicity (pKa) of nearby nitrogen atoms within the isoquinoline core, influencing the molecule's ionization state at physiological pH. This, in turn, affects solubility, cell permeability, and target engagement. Furthermore, the carbon-fluorine bond is exceptionally stable and resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to an extended half-life in vivo.
This guide presents a comparative analysis of fluorinated and non-fluorinated isoquinoline inhibitors, focusing on their inhibitory potency against key biological targets and their metabolic stability. The data is presented in a clear, tabular format to facilitate direct comparison, followed by detailed experimental protocols for the key assays cited.
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the in vitro potency and metabolic stability of fluorinated isoquinoline derivatives compared to their non-fluorinated parent compounds.
Table 1: Comparative Activity of Fluorinated vs. Non-Fluorinated Isoquinoline-Based PARP Inhibitors
| Compound ID | Substitution (R) | pKa (Predicted) | clogP (Predicted) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | 6.8 | 2.5 | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | >10,000 | 800 |
Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors.[1]
The data in Table 1 demonstrates that the introduction of a fluorine atom at the 7-position of the isoquinoline core in this series of PARP inhibitors results in a modest increase in potency against PARP2.[1] This highlights the nuanced effects of fluorination, where subtle electronic changes can influence biological activity.[1]
Table 2: Comparative Activity of Fluorinated vs. Non-Fluorinated Isoquinoline-Based ROCK Inhibitors
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) |
| Fasudil (Non-fluorinated) | 1900 | 420 |
| 8-Fluoro-isoquinoline-5-sulfonamide (Hypothetical) | Predicted to be more potent than Fasudil | Predicted to be more potent than Fasudil |
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by isoquinoline inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for the key assays are provided below.
In Vitro PARP1 Inhibition Assay (Chemiluminescent)
Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins by recombinant human PARP1 enzyme. The biotinylated poly(ADP-ribose) chains are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. The light output is inversely proportional to the PARP1 inhibition.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates (white)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Test compounds (fluorinated and non-fluorinated isoquinoline inhibitors)
-
Positive control inhibitor (e.g., Olaparib)
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. A typical starting concentration is 10 µM with 1:3 serial dilutions.
-
Reaction Setup: To each well of the histone-coated plate, add 25 µL of the assay buffer.
-
Add 5 µL of the diluted test compound, positive control, or vehicle (for no-inhibitor control) to the respective wells.
-
Add 10 µL of a pre-mixed solution of activated DNA and biotinylated NAD+ to all wells.
-
Initiate the reaction by adding 10 µL of recombinant PARP1 enzyme to all wells except for the "no enzyme" control wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Detection: Add 50 µL of diluted streptavidin-HRP conjugate to each well and incubate at room temperature for 30 minutes.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 50 µL of the chemiluminescent HRP substrate to each well.
-
Data Acquisition: Immediately measure the chemiluminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.
Microsomal Stability Assay
Principle: This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. The disappearance of the parent compound over time is monitored by LC-MS/MS.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Negative control compound with known metabolic stability (e.g., warfarin)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds and controls in a suitable solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing phosphate buffer and human liver microsomes.
-
Add the test compound to the incubation mixture to a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
Experimental Workflow Visualization
References
A Comparative Guide to 4-Fluoroisoquinoline-5-sulfonyl Chloride as a Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-fluoroisoquinoline-5-sulfonyl chloride and its analogues as key intermediates in the synthesis of pharmacological inhibitors, particularly for Rho-associated coiled-coil containing protein kinase (ROCK). This document summarizes key performance data, details experimental protocols for inhibitor synthesis and evaluation, and visualizes the relevant signaling pathways and experimental workflows to support research and development efforts.
Introduction
This compound is a pivotal chemical intermediate in the field of medicinal chemistry, primarily utilized as a versatile building block for the synthesis of novel sulfonamide compounds.[1] The isoquinoline sulfonamide scaffold is a well-established pharmacophore for the inhibition of ROCK, a serine/threonine kinase that plays a crucial role in cellular processes such as smooth muscle contraction, cell adhesion, and migration.[2][3] Dysregulation of the ROCK signaling pathway is implicated in a variety of diseases, including glaucoma, cardiovascular diseases, and neurological disorders, making it an attractive therapeutic target.[2][4]
The introduction of a fluorine atom at the 4-position of the isoquinoline ring has been shown to significantly enhance the potency and selectivity of ROCK inhibitors.[2] This guide will compare this compound with its non-fluorinated and methylated counterparts, isoquinoline-5-sulfonyl chloride and 4-methylisoquinoline-5-sulfonyl chloride, respectively. These intermediates are precursors to the well-known ROCK inhibitors Fasudil and H-1152P.[3][5]
Performance Comparison of Key Intermediates
The selection of a key intermediate in a drug discovery program is a critical decision influenced by factors such as synthetic accessibility, cost, and the ultimate biological activity of the final compound. The following table provides a comparative overview of this compound and its common alternatives.
| Intermediate | Final ROCK Inhibitor | Synthetic Yield (Intermediate) | Purity (Intermediate) | Key Advantages | Key Challenges |
| This compound | Various potent and selective ROCK inhibitors | 40-46% (as hydrochloride salt)[6] | >99% (as hydrochloride salt after recrystallization)[6] | Introduction of fluorine can enhance potency and selectivity of the final compound.[2] | Synthesis involves corrosive and hazardous reagents like sulfur trioxide and thionyl chloride.[2] |
| Isoquinoline-5-sulfonyl chloride | Fasudil (HA-1077) | 82-99%[7] | High purity achievable | Precursor to the first clinically approved ROCK inhibitor.[8] | Final compound (Fasudil) has moderate potency compared to newer inhibitors.[8] |
| 4-Methylisoquinoline-5-sulfonyl chloride | H-1152P | Yield information not readily available in comparative format. | High purity achievable | The 4-methyl group contributes to the high potency and selectivity of H-1152P.[5][9] | Synthesis of the starting material, 4-methylisoquinoline, can be complex.[5] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the Rho-Kinase signaling pathway and a general workflow for evaluating ROCK inhibitors.
Experimental Protocols
Synthesis of this compound Hydrochloride[6]
This one-pot synthesis is adapted from established industrial processes and is designed for high regioselectivity.
Materials:
-
4-Fluoroisoquinoline
-
Sulfuric acid
-
Liquid sulfur trioxide
-
Thionyl chloride
-
Methylene chloride
-
Ice
-
Sodium bicarbonate
-
Brine
-
Sodium sulfate
-
4N HCl in Ethyl Acetate
Procedure:
-
Salt Formation: Dissolve 4-fluoroisoquinoline in acetone. Carefully add sulfuric acid while maintaining the temperature at 5±5°C. Stir for two hours to precipitate 4-fluoroisoquinoline sulfuric acid salt. Collect the crystals by filtration and dry under reduced pressure.
-
Sulfonation: In a suitable reaction vessel, add the 4-fluoroisoquinoline sulfuric acid salt to liquid sulfur trioxide. Stir the mixture at 30°C for 16 hours.
-
Chlorination: Add thionyl chloride to the reaction mixture at 30°C. Heat the mixture to 70°C and stir for 4 hours. After the reaction is complete, allow the mixture to cool to 20°C.
-
Quench: Slowly add the reaction mixture to a mixture of ice-cold water and methylene chloride.
-
Neutralization & Extraction: Neutralize the mixture with sodium bicarbonate. Separate the organic layer and extract the aqueous layer with methylene chloride.
-
Workup: Wash the combined organic layers with brine, dry with sodium sulfate, and filter.
-
Precipitation: Add 4N HCl in ethyl acetate to the filtrate. Stir to precipitate the hydrochloride salt.
-
Isolation: Filter the precipitate, wash with methylene chloride, and dry to obtain this compound hydrochloride as white crystals.
Synthesis of Isoquinoline-5-sulfonyl Chloride Hydrochloride[7]
Materials:
-
5-Isoquinolinesulfonic acid
-
Thionyl chloride
-
Anhydrous DMF
-
Anhydrous dichloromethane
Procedure:
-
Suspend 5-isoquinolinesulfonic acid in thionyl chloride at room temperature under a nitrogen atmosphere.
-
Slowly add anhydrous DMF dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2.5 hours.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to obtain a light yellow powder.
-
Suspend the powder in anhydrous dichloromethane, sonicate, filter, and dry under reduced pressure to yield isoquinoline-5-sulfonyl chloride hydrochloride.
General Procedure for Synthesis of Isoquinoline-based ROCK Inhibitors
The synthesis of isoquinoline-based ROCK inhibitors typically involves the coupling of the corresponding isoquinoline-5-sulfonyl chloride with a suitable amine-containing moiety.
Materials:
-
Substituted isoquinoline-5-sulfonyl chloride (e.g., this compound)
-
Amine-containing moiety (e.g., homopiperazine for Fasudil)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Base (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
Dissolve the amine-containing moiety and the base in the anhydrous solvent.
-
Slowly add a solution of the substituted isoquinoline-5-sulfonyl chloride in the same solvent to the mixture at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final ROCK inhibitor.
Conclusion
This compound stands out as a key intermediate for the development of next-generation ROCK inhibitors with potentially enhanced potency and selectivity. While its synthesis involves challenging reagents, the one-pot procedure offers an efficient route to this valuable building block. The choice between this compound and its alternatives will ultimately depend on the specific goals of the drug discovery program, balancing the synthetic complexity with the desired pharmacological profile of the final compound. The experimental protocols and comparative data presented in this guide aim to provide a solid foundation for researchers to make informed decisions in the pursuit of novel and effective therapeutics targeting the ROCK signaling pathway.
References
- 1. Buy this compound hydrochloride | 906820-08-4 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 7. Isoquinoline-5-sulphonyl chloride hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
comparative analysis of different synthesis routes for 4-fluoroisoquinoline-5-sulfonyl chloride
A Comparative Analysis of Synthesis Routes for 4-Fluoroisoquinoline-5-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic methodologies for producing this compound, a critical intermediate in the development of novel therapeutics, particularly Rho-kinase (ROCK) inhibitors.[1] The analysis focuses on objectivity, supported by available experimental data to aid researchers in selecting the most suitable route for their specific needs, considering factors such as efficiency, scalability, and purity.
Introduction to this compound
This compound is a key building block in medicinal chemistry.[1] The introduction of a fluorine atom at the 4-position of the isoquinoline ring can significantly enhance the potency and selectivity of ROCK inhibitors, which are under investigation for a wide range of diseases, including glaucoma, cardiovascular disorders, and neurological conditions.[1] The sulfonyl chloride group at the 5-position is highly reactive, allowing for versatile derivatization to create libraries of compounds for structure-activity relationship (SAR) studies.[2]
Primary Synthetic Routes
Two main synthetic routes for this compound have been prominently described in the literature:
-
Route 1: One-Pot Regioselective Chlorosulfonylation of 4-Fluoroisoquinoline. This is a direct approach that involves the sulfonation and subsequent chlorination of the starting material in a single reaction vessel.[1][3][4]
-
Route 2: Multi-Step Synthesis via a Diazonium Salt Intermediate. This pathway begins with a different starting material, 4-bromoisoquinoline, and proceeds through several steps to arrive at the final product.[4][5]
Comparative Data
The following table summarizes the key quantitative and qualitative differences between the two primary synthesis routes.
| Parameter | Route 1: One-Pot Chlorosulfonylation | Route 2: Multi-Step Synthesis via Diazonium Salt |
| Starting Material | 4-Fluoroisoquinoline | 4-Bromoisoquinoline |
| Key Steps | Sulfonation with sulfur trioxide followed by chlorination with thionyl chloride.[1][3] | 1. Synthesis of 4-aminoisoquinoline from 4-bromoisoquinoline. 2. Purification by column chromatography. 3. Diazotization of the amino group. 4. Sandmeyer reaction to introduce the sulfonyl chloride group.[4] |
| Overall Yield | Reported as 45.4% for the hydrochloride salt.[4][6] | Generally lower due to the multiple steps and purification losses. |
| Purity & Isomer Ratio | High purity with a 99.64:0.36 ratio of the desired 5-isomer to the 8-position isomer achieved by precipitation.[4][6] | Requires column chromatography for purification of intermediates, which can be complex and less scalable.[4] |
| Scalability | Described as a robust and scalable industrial process.[1] | Less suitable for large-scale production due to the number of steps and purification methods. |
| Process Efficiency | "One-pot" nature simplifies the process and reduces production time and cost.[4] | Involves five steps, including the generation of an unstable diazonium salt, making the process more complex and lengthy.[4] |
| Key Reagents | Sulfur trioxide, thionyl chloride.[1] | Sodium nitrite, sulfur dioxide, cupric chloride.[4] |
| Safety Considerations | Involves highly corrosive and reactive reagents (sulfur trioxide, thionyl chloride) and a highly exothermic quenching step.[1] | Involves the generation of an unstable diazonium salt intermediate. |
Experimental Protocols
Route 1: One-Pot Regioselective Chlorosulfonylation
This protocol is adapted from established industrial processes for a robust and scalable synthesis.[1]
1. Sulfonation:
-
In a suitable reaction vessel, charge liquid sulfur trioxide.
-
Gradually add 4-fluoroisoquinoline sulfate to the liquid sulfur trioxide while maintaining the internal temperature at 30°C.
-
Stir the mixture for approximately 16 hours at 30°C.[1]
2. Chlorination:
-
To the same reaction mixture, add thionyl chloride at 30°C.
-
Heat the mixture to 70°C and stir for 4 hours.[1]
-
After the reaction is complete, allow the mixture to cool to 20°C.
3. Work-up and Isolation:
-
In a separate vessel, prepare a mixture of ice-cold water and methylene chloride.
-
Slowly and carefully quench the reaction mixture by adding it to the ice-cold water/methylene chloride mixture, ensuring the temperature is controlled.[1]
-
Neutralize the mixture with a suitable base, such as sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, wash with brine, dry with a drying agent like sodium sulfate, and filter.[1]
4. Precipitation of Hydrochloride Salt:
-
To the filtrate, add 4N HCl in ethyl acetate.
-
Stir the mixture to facilitate the precipitation of this compound hydrochloride.[1]
-
Collect the precipitate by filtration, wash with methylene chloride, and dry to yield the final product.[1]
Route 2: Multi-Step Synthesis via Diazonium Salt
This route is a more classical approach involving multiple discrete chemical transformations.
1. Synthesis of 5-Amino-4-fluoroisoquinoline:
-
This intermediate is synthesized from 4-bromoisoquinoline through a series of reactions, which are not detailed in the provided search results but are a prerequisite for this route.
2. Purification:
-
The crude 5-amino-4-fluoroisoquinoline is purified by column chromatography to isolate the desired isomer.[4]
3. Diazotization:
-
The purified 5-amino-4-fluoroisoquinoline is diazotized using sodium nitrite in an acidic medium.[4]
4. Sandmeyer Reaction:
-
The resulting diazonium salt is then subjected to a Sandmeyer-type reaction. This involves treating the diazonium salt with sulfur dioxide gas in the presence of a copper(II) catalyst to yield this compound.[4]
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflows for the two primary synthesis routes of this compound.
Caption: One-Pot Chlorosulfonylation of 4-Fluoroisoquinoline.
Caption: Multi-Step Synthesis via a Diazonium Salt Intermediate.
Signaling Pathway Context: Rho-Kinase (ROCK) Inhibition
The primary application of this compound is in the synthesis of ROCK inhibitors.[1] The Rho-associated coiled-coil containing protein kinase (ROCK) is a crucial regulator of the actin cytoskeleton and is involved in cellular processes such as smooth muscle contraction, cell adhesion, and migration.[1] Dysregulation of the RhoA/ROCK signaling pathway is implicated in various diseases. Inhibitors synthesized from this key intermediate act as ATP-competitive inhibitors of ROCK, leading to the relaxation of smooth muscle and other therapeutic effects.[1]
Caption: Rho-Kinase (ROCK) Signaling Pathway and Inhibition.
Conclusion
The one-pot regioselective chlorosulfonylation of 4-fluoroisoquinoline stands out as the more efficient and scalable method for the synthesis of this compound. Its advantages in terms of process simplicity, high regioselectivity, and ease of purification make it the preferred route for large-scale production. While the multi-step synthesis via a diazonium salt is a viable alternative, it is more complex and less efficient, making it more suitable for smaller-scale laboratory synthesis where the starting material for the one-pot method may not be readily available. The choice of synthesis route will ultimately depend on the specific requirements of the research or development project, including scale, available resources, and desired purity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [benchchem.com]
- 3. Buy this compound hydrochloride | 906820-08-4 [smolecule.com]
- 4. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
Comparative Guide to the Biological Activity of Compounds Derived from 4-Fluoroisoquinoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of compounds synthesized from the versatile building block, 4-fluoroisoquinoline-5-sulfonyl chloride. The primary focus of this guide is Ripasudil (K-115), a potent Rho-kinase (ROCK) inhibitor and the most clinically advanced derivative. Its biological activities are compared with other notable ROCK inhibitors to provide a contextual understanding of its performance.
Introduction to this compound Derivatives
This compound is a key intermediate in the synthesis of a new generation of therapeutic agents, particularly ROCK inhibitors. The isoquinoline sulfonamide scaffold is a well-established pharmacophore for ROCK inhibition, and the introduction of a fluorine atom at the 4-position of the isoquinoline ring can significantly enhance the potency and selectivity of these inhibitors. Ripasudil, a derivative of this scaffold, has been approved in Japan for the treatment of glaucoma and ocular hypertension.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro inhibitory activity of Ripasudil against Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and 2 (ROCK2), compared to other well-known ROCK inhibitors.
| Compound | Target | IC50 (µM) | Reference |
| Ripasudil | ROCK1 | 0.051 | [1] |
| ROCK2 | 0.019 | [1] | |
| Fasudil | ROCK1 | Not specified | |
| ROCK2 | Not specified | ||
| Y-27632 | ROCK1 | 0.8 | |
| ROCK2 | 0.7 | ||
| Netarsudil | ROCK1 | 0.001 | [2] |
| ROCK2 | 0.001 | [2] |
Biological Activities of Ripasudil
Ripasudil exhibits a range of biological activities, primarily stemming from its potent inhibition of the ROCK signaling pathway.
Ocular Effects:
-
Reduction of Intraocular Pressure (IOP): Ripasudil lowers IOP by directly acting on the trabecular meshwork, increasing the conventional outflow of aqueous humor.[3][4]
-
Corneal Endothelial Wound Healing: It promotes the proliferation and regeneration of corneal endothelial cells, suggesting its potential in treating corneal endothelial injuries.[1]
-
Inhibition of Proliferative Vitreoretinopathy (PVR): In vitro studies have shown that Ripasudil can inhibit the proliferation and contraction of retinal pigment epithelial cells, key processes in the development of PVR.[5]
-
Anti-fibrotic Effects: Ripasudil has been shown to inhibit excessive fibrosis after glaucoma filtering surgery by preventing the transdifferentiation of Tenon's fibroblasts into myofibroblasts.[6]
Cellular Effects:
-
Inhibition of VEGF-induced Proliferation and Migration: Ripasudil significantly inhibits vascular endothelial growth factor (VEGF)-induced proliferation and migration of human retinal microvascular endothelial cells (HRMECs).[7]
-
Suppression of Epithelial-Mesenchymal Transition (EMT): It has been observed to suppress the expression of EMT markers in retinal pigment epithelial cells.[5]
-
Anti-apoptotic Effects: Ripasudil has demonstrated a protective effect against induced apoptosis in human corneal endothelial cells.
Experimental Protocols
Synthesis of Ripasudil from this compound
A practical, one-pot synthesis method has been developed for Ripasudil.[8] The process involves the regioselective chlorosulfonylation of 4-fluoroisoquinoline to yield this compound. This intermediate is then coupled with (S)-2-methyl-1,4-diazepane in the presence of a base like triethylamine in a suitable solvent such as acetonitrile. The final product, Ripasudil, is then isolated as a hydrochloride dihydrate salt.[8]
In Vitro ROCK Inhibition Assay
The inhibitory activity of compounds against ROCK1 and ROCK2 can be determined using a variety of commercially available kinase assay kits. A common method involves a radiometric filter-binding assay or a fluorescence-based assay.
Principle: The assay measures the transfer of the γ-phosphate group of ATP to a specific peptide substrate by the ROCK enzyme. The amount of phosphorylated substrate is then quantified.
General Protocol:
-
Compound Preparation: Serially dilute the test compounds in an appropriate buffer (e.g., Tris-HCl) containing a detergent (e.g., Brij-35).
-
Reaction Mixture: In a microplate, combine the ROCK enzyme, the peptide substrate, and the test compound.
-
Initiation: Start the kinase reaction by adding ATP (for radiometric assays, [γ-³²P]ATP is used).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Fluorescence Assay: Measure the fluorescence intensity, which is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells (e.g., HRMECs) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., Ripasudil) in the presence or absence of a stimulant (e.g., VEGF) for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability or proliferation relative to the control (untreated cells) and determine the inhibitory concentration if applicable.
Visualizations
Caption: Rho-Kinase (ROCK) signaling pathway and the point of inhibition by Ripasudil.
References
- 1. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5834485A - Quinoline sulfonamides and their therapeutic use - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US20240150365A1 - Pyridinylsulfonamide compounds and their use in therapy - Google Patents [patents.google.com]
- 7. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to 4-Fluoroisoquinoline-5-Sulfonamide Derivatives: An Evaluation of In Vitro and In Vivo Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated biological activity of 4-fluoroisoquinoline-5-sulfonamide derivatives. Due to a scarcity of direct published data on these specific compounds, this document leverages available information on the broader class of isoquinoline-5-sulfonamides and structurally related kinase inhibitors to project their potential efficacy and mechanism of action. The primary focus is on their role as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of various cellular processes.[1][2]
Well-characterized ROCK inhibitors, Fasudil and Y-27632, are used as benchmarks for comparison, providing a framework for evaluating the potential of novel 4-fluoroisoquinoline-5-sulfonamide derivatives in therapeutic applications.
Data Presentation: Comparative In Vitro and In Vivo Data
The following tables summarize the in vitro kinase inhibitory activity and in vivo efficacy of the comparator compounds, Fasudil and Y-27632. This data serves as a reference for the expected performance of 4-fluoroisoquinoline-5-sulfonamide derivatives.
Table 1: In Vitro Kinase Inhibitory Activity of Comparator Compounds
| Compound | Target Kinase | IC50 / Ki (nM) | Assay Type |
| Y-27632 | ROCK1 | ~140 (IC50) | Kinase Assay |
| ROCK1 | 220 (Ki) | Kinase Assay | |
| ROCK2 | 300 (Ki) | Kinase Assay | |
| Fasudil | ROCK1 | 330 (Ki) | Kinase Assay |
| ROCK2 | ~1900 (IC50) | Kinase Assay | |
| PKA | 4580 (IC50) | Kinase Assay | |
| PKC | 12300 (IC50) | Kinase Assay | |
| PKG | 1650 (IC50) | Kinase Assay |
Data compiled from multiple sources.[1][3][4][5]
Table 2: In Vivo Efficacy of Fasudil in a Murine Model of Myeloproliferative Disorder
| Treatment | Total White Blood Cells (WBC) | Granulocytes (GRA) | Monocytes (MON) | Survival Advantage (in male recipients) |
| Control | Baseline | Baseline | Baseline | Baseline |
| Fasudil | Significantly lower (p=0.004) | Significantly lower (p=0.012) | Significantly lower (p=0.009) | Significant (p=0.04) |
This study demonstrates the in vivo anti-proliferative activity of Fasudil in a Cbl/Cbl-b double knockout murine model.[6]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of novel compounds. Below are generalized protocols for assays relevant to the study of 4-fluoroisoquinoline-5-sulfonamide derivatives.
In Vitro Kinase Inhibition Assay (ELISA-based)
This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the ROCK enzyme.
-
Compound Preparation : Prepare a stock solution of the test compound (e.g., a 4-fluoroisoquinoline-5-sulfonamide derivative) and a reference inhibitor (e.g., Y-27632) in DMSO. Perform serial dilutions to achieve a range of final assay concentrations, ensuring the final DMSO concentration remains below 1%.
-
Enzyme and Substrate Addition : To a microplate pre-coated with a ROCK substrate (e.g., MYPT1), add the assay buffer containing the desired concentration of the test compound or vehicle control. Subsequently, add the diluted ROCK enzyme to each well and pre-incubate at 30°C for 10 minutes.
-
Initiation of Reaction : Start the kinase reaction by adding an ATP solution. Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Detection :
-
Wash the wells with a suitable wash buffer.
-
Add a diluted primary antibody specific for the phosphorylated substrate and incubate for 60 minutes at room temperature.
-
Wash the wells and add a diluted HRP-conjugated secondary antibody, followed by another 60-minute incubation at room temperature.
-
After a final wash, add a TMB substrate solution and stop the reaction with a stop solution.
-
-
Data Analysis : Measure the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the inhibitory activity. Plot the percentage of kinase activity against the compound concentration and use non-linear regression to calculate the IC50 value.[7]
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of a compound on cancer cell lines.
-
Cell Plating : Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment : Treat the cells with various concentrations of the 4-fluoroisoquinoline-5-sulfonamide derivative and incubate for 48-72 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis : Measure the optical density at 490 nm. The results are used to determine the half-maximal inhibitory concentration (IC50) of the compound.[8]
In Vivo Efficacy Study in an Alzheimer's Disease Rat Model
This protocol outlines a typical workflow for evaluating the neuroprotective effects of a ROCK inhibitor.
-
Animal Model : Utilize male Sprague-Dawley rats.
-
Induction of Disease : Induce Alzheimer's-like pathology through stereotaxic intracerebroventricular injection of aggregated Aβ(1-42) peptide. Control animals receive vehicle injections.
-
Treatment : Administer the test compound (4-fluoroisoquinoline-5-sulfonamide derivative), a positive control (e.g., Fasudil at 10 mg/kg/day), or vehicle daily via intraperitoneal injection for 2-4 weeks, beginning 24 hours after the Aβ injection.
-
Behavioral Assessment : Conduct behavioral tests such as the Morris water maze to evaluate spatial learning and memory.
-
Histological and Biochemical Analysis : After the treatment period, collect brain tissue for histological analysis to assess neuronal loss and injury. Measure levels of inflammatory markers such as IL-1β and TNF-α.[9]
Mandatory Visualization
Signaling Pathway Diagram
The primary hypothesized target of 4-fluoroisoquinoline-5-sulfonamide derivatives is the RhoA/ROCK signaling pathway, which plays a crucial role in regulating cytoskeletal dynamics.
Caption: Hypothesized inhibition of the RhoA/ROCK signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the in vitro and in vivo evaluation of a novel therapeutic compound.
Caption: A generalized workflow for therapeutic compound validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. stemcell.com [stemcell.com]
- 5. benchchem.com [benchchem.com]
- 6. Fasudil, a clinically-safe ROCK Inhibitor, Decreases Disease Burden in a Cbl/Cbl-b Deficiency-Driven Murine Model of Myeloproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Therapeutic potential of Rho-associated kinase inhibitor Y27632 in corneal endothelial dysfunction: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Analytical Validation of 4-Fluoroisoquinoline-5-Sulfonyl Chloride Purity: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of key synthetic intermediates is paramount to ensuring the reliability and reproducibility of experimental results and the quality of final products. 4-Fluoroisoquinoline-5-sulfonyl chloride is a critical building block in the synthesis of potent Rho-kinase (ROCK) inhibitors, such as Fasudil, which are under investigation for a range of therapeutic applications.[1][2] This guide provides a comprehensive comparison of analytical methods for the validation of this compound purity, supported by illustrative experimental data and detailed protocols.
Comparison of Analytical Techniques for Purity Assessment
The purity of this compound can be determined by several analytical techniques, each with its own strengths and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for high accuracy, the nature of the expected impurities, and the available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Titrimetric methods can also be employed for an overall assessment of sulfonyl chloride content.
A comparative summary of these techniques is presented below, followed by a table of illustrative quantitative data for a single batch of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main component and its impurities.[3] For sulfonyl chlorides, which can be reactive, derivatization is often employed to form more stable compounds suitable for analysis.[4][5] Reversed-phase HPLC is a common mode used for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive and provides structural information about the separated components, making it ideal for identifying unknown impurities.[1][6][7][8] However, the thermal lability of some sulfonyl chlorides can be a challenge, potentially requiring derivatization or careful optimization of the injection and oven temperatures.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation and can be used for quantitative analysis (qNMR).[9] NMR provides a direct measure of the molar concentration of the analyte and its impurities without the need for identical reference standards for each impurity.
Titration: Titrimetric methods offer a cost-effective way to determine the total sulfonyl chloride content. These methods are based on the reaction of the sulfonyl chloride with a nucleophile, followed by titration of the excess reagent or a reaction product. However, they lack the specificity to distinguish between different sulfonyl chlorides or other reactive species.
Illustrative Purity Analysis of a Single Batch
The following table summarizes the hypothetical purity results for a single batch of this compound hydrochloride, as determined by different analytical methods.
| Analytical Method | Purity (%) | Major Impurity Detected | Impurity Content (%) |
| HPLC (UV Detection) | 98.5 | 4-Fluoroisoquinoline-8-sulfonyl chloride | 1.2 |
| GC-MS | 98.2 | 4-Fluoroisoquinoline-5-sulfonic acid | 1.5 |
| ¹H-NMR (Quantitative) | 98.8 | 4-Fluoroisoquinoline-8-sulfonyl chloride | 1.0 |
| Titration | 99.1 (as total sulfonyl chloride) | Not specific | Not applicable |
Note: This data is illustrative and intended for comparative purposes.
Comparison with Alternative Sulfonylating Agents
This compound is a specialized reagent primarily used in the synthesis of ROCK inhibitors. Its performance can be compared with other common sulfonylating agents based on factors like reactivity and the properties of the resulting sulfonamides.
| Sulfonylating Agent | Key Features | Common Applications |
| This compound | Precursor to potent and selective ROCK inhibitors. The fluorine atom can enhance binding affinity.[1] | Synthesis of pharmaceutical agents, particularly ROCK inhibitors. |
| p-Toluenesulfonyl chloride (TsCl) | Widely used, stable, and relatively inexpensive. Forms crystalline derivatives. | Protection of alcohols and amines, leaving group formation. |
| Methanesulfonyl chloride (MsCl) | Highly reactive, small size. Mesylates are excellent leaving groups. | Mesylation of alcohols, leaving group formation. |
| Benzenesulfonyl chloride (BsCl) | A common arylsulfonylating agent. | Synthesis of sulfonamides and sulfonate esters. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the purity assessment of this compound hydrochloride.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound hydrochloride reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to a final concentration of 1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis: Calculate the purity by the area normalization method, assuming all components have a similar response factor at the detection wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a GC-MS method for the analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve the sample in dichloromethane to a final concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
-
Data Analysis: Identify the main peak and any impurity peaks by their mass spectra. Calculate the relative peak areas to estimate purity.
¹H-NMR Spectroscopy
This protocol describes the use of ¹H-NMR for the structural confirmation and purity assessment of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal standard (e.g., maleic acid) for quantitative analysis (qNMR)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube. For qNMR, add a precisely weighed amount of the internal standard.
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30° pulse width and a relaxation delay of 5 seconds for quantitative measurements.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and compare the chemical shifts and coupling constants with the expected structure.
-
For qNMR, calculate the purity by comparing the integral of a characteristic proton signal of the analyte with that of the internal standard.
-
Visualizing the Analytical Workflow and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the analytical workflow for purity determination and the biological signaling pathway in which this compound-derived inhibitors play a crucial role.
Caption: Experimental workflow for purity validation.
Caption: Rho-Kinase (ROCK) signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound hydrochloride | 906820-08-4 [sigmaaldrich.com]
- 3. CAS#:906820-08-4 | this compound hydrochloride | Chemsrc [chemsrc.com]
- 4. Buy this compound hydrochloride | 906820-08-4 [smolecule.com]
- 5. 906820-08-4|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides | MDPI [mdpi.com]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. This compound HCl - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Assessing the Regioselectivity of the Sulfonation of 4-Fluoroisoquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the regioselectivity of the sulfonation of 4-fluoroisoquinoline versus unsubstituted isoquinoline. The introduction of a fluorine atom at the 4-position exhibits a pronounced directing effect on the incoming sulfonic acid group, leading to a remarkably high degree of regioselectivity. This guide presents supporting experimental data, detailed protocols, and a visual representation of the reaction pathways to aid researchers in understanding and utilizing this selective transformation.
I. Comparison of Regioselectivity
The sulfonation of isoquinoline derivatives is a key reaction for the synthesis of various valuable intermediates in medicinal chemistry. Electrophilic substitution on the isoquinoline ring system preferentially occurs on the benzene ring, primarily at the C-5 and C-8 positions. The regiochemical outcome can be significantly influenced by the presence of substituents.
In the case of 4-fluoroisoquinoline, the fluorine atom, despite being a deactivating group overall, acts as a powerful ortho, para-director. This electronic influence, combined with the inherent reactivity of the isoquinoline nucleus, results in the almost exclusive sulfonation at the 5-position. In contrast, the sulfonation of unsubstituted isoquinoline also yields the 5-sulfonic acid as the major product, but the formation of the 8-sulfonic acid isomer is also observed.
The following table summarizes the quantitative data on the product distribution for the sulfonation of both substrates.
| Substrate | Product(s) | Isomer Ratio (5- : 8-) | Reference |
| 4-Fluoroisoquinoline | 4-Fluoroisoquinoline-5-sulfonic acid4-Fluoroisoquinoline-8-sulfonic acid | 99.64 : 0.36 to 99.68 : 0.32 | [1][2] |
| Isoquinoline | Isoquinoline-5-sulfonic acidIsoquinoline-8-sulfonic acid | Major product is the 5-isomer; 8-isomer is also formed. | [3][4][5][6][7] |
II. Experimental Protocols
Detailed experimental procedures for the sulfonation of both 4-fluoroisoquinoline and isoquinoline are provided below to allow for replication and further investigation.
A. Sulfonation of 4-Fluoroisoquinoline
This one-pot protocol describes the formation of 4-fluoroisoquinoline-5-sulfonic acid and its subsequent conversion to the corresponding sulfonyl chloride.
Materials:
-
4-Fluoroisoquinoline
-
Sulfuric acid
-
Sulfur trioxide (Sulfuric anhydride)
-
Thionyl chloride
-
Methylene chloride
-
Ice
-
Sodium bicarbonate
-
4N HCl in Ethyl Acetate
Procedure:
-
In a suitable reactor, add sulfuric anhydride which has been liquefied by heating. Adjust the internal temperature to between 26°C and 34°C.
-
Slowly add 4-fluoroisoquinoline sulfate to the reactor while maintaining the temperature.
-
After the addition is complete, stir the mixture at 30°C for 13 hours.
-
To the resulting reaction solution, add thionyl chloride dropwise.
-
Heat the mixture to 70°C and stir for 4 hours.
-
After cooling, the reaction mixture is carefully added to a mixture of ice and methylene chloride, ensuring the temperature does not exceed 5°C.
-
Neutralize the mixture with sodium bicarbonate, maintaining a temperature between 5°C and 10°C.
-
Separate the organic layer and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
After filtering the drying agent, adjust the volume with methylene chloride and add 4N HCl/EtOAc dropwise at 18-21°C.
-
Stir the mixture at 30°C for one hour to precipitate the hydrochloride salt of 4-fluoroisoquinoline-5-sulfonyl chloride.
-
Collect the crystals by filtration and wash with methylene chloride to yield the product.
This protocol is adapted from patent literature, which reports a high regioselectivity for the 5-isomer.[1][2]
B. Sulfonation of Isoquinoline
This protocol describes the sulfonation of isoquinoline using oleum.
Materials:
-
Isoquinoline
-
Oleum (fuming sulfuric acid)
Procedure:
-
In a reaction flask, carefully add isoquinoline to oleum with stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C or up to 180°C, as reaction conditions can influence the product distribution) and maintain for several hours.
-
Upon completion of the reaction, carefully pour the mixture onto crushed ice.
-
The precipitated isoquinoline-5-sulfonic acid can be collected by filtration.
This is a general procedure; specific conditions such as temperature and reaction time can be optimized to influence the yield of the desired isomer.[3][8]
III. Reaction Pathway Visualization
The following diagrams illustrate the sulfonation of isoquinoline and 4-fluoroisoquinoline, highlighting the directing effects that lead to the observed regioselectivity.
Caption: Regioselectivity in the sulfonation of isoquinoline and 4-fluoroisoquinoline.
Caption: Experimental workflows for the sulfonation of isoquinoline derivatives.
References
- 1. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]
- 2. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]
- 3. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. Isoquinoline on treatment with oleum at 90°C yields majorly: [cdquestions.com]
- 6. youtube.com [youtube.com]
- 7. gcwgandhinagar.com [gcwgandhinagar.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-fluoroisoquinoline-5-sulfonyl Chloride
This document provides comprehensive safety and disposal procedures for 4-fluoroisoquinoline-5-sulfonyl chloride (CAS RN: 906820-08-4), designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. The compound is classified as a hazardous substance, and proper personal protective equipment (PPE) is mandatory.
Key Safety Information:
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).
-
Signal Word: Danger.
-
Pictogram: GHS05 (Corrosion).
Personal Protective Equipment (PPE) and Handling:
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure all skin is covered.
-
Respiratory Protection: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling. Contaminated clothing should be removed immediately and washed before reuse.[1]
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
| Emergency Situation | Immediate Response Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention. |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air and ensure they are in a position comfortable for breathing.[1] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | Evacuate the area. Absorb the spill with an inert, non-combustible material such as sand, silica gel, or vermiculite.[1] Collect the absorbed material into a sealed, airtight container for hazardous waste disposal.[1] Ventilate the area and clean the spill site once the material has been removed. Do not allow the substance to enter drains or waterways.[1] |
Proper Disposal Protocol
The disposal of this compound and its contaminated materials must be treated as hazardous waste. Under no circumstances should it be disposed of in regular trash or poured down the drain.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Properly identify and label all waste containing this compound. This includes the pure compound, reaction residues, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate this waste from other laboratory waste streams, especially from incompatible materials like strong oxidizing agents, to prevent accidental reactions.
-
-
Waste Containerization:
-
Use only approved, chemically compatible, and clearly labeled hazardous waste containers. The container must be in good condition with a secure, leak-proof lid.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the container is stored in a well-ventilated place and kept tightly closed.[1]
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
Ensure that the disposal is carried out by licensed waste carriers in accordance with local, state, and federal regulations.[1]
-
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
